Product packaging for Rebamipide, (R)-(Cat. No.:CAS No. 111911-90-1)

Rebamipide, (R)-

Cat. No.: B051133
CAS No.: 111911-90-1
M. Wt: 370.8 g/mol
InChI Key: ALLWOAVDORUJLA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Translational Research Trajectory

The development of Rebamipide (B173939) originated in Japan during the 1980s by Otsuka Pharmaceutical. wikipedia.orgwikipedia.orgnih.gov By 1989, clinical studies demonstrated its superiority over cetraxate, a leading gastroprotective drug at the time, for the treatment of gastric ulcers. wikipedia.orglabsolu.ca This led to its approval for medical use in Japan in 1990 for gastric ulcers, with an additional indication for gastritis approved in 1994. wikipedia.org

The initial trajectory of Rebamipide research was centered on its mechanisms of gastric mucosal protection. Early studies identified its ability to induce endogenous prostaglandin (B15479496) production and act as a scavenger of oxygen free radicals. wikipedia.orglabsolu.ca However, more than two decades of subsequent research have revealed that Rebamipide possesses numerous other pharmacological actions, often described as pleiotropic (multi-faceted). wikipedia.orgwikipedia.org These discovered mechanisms include the inhibition of inflammatory cytokines and neutrophil activation, stimulation of mucus glycoprotein (B1211001) synthesis, and the upregulation of genes encoding for growth factors and cyclooxygenase-2 (COX-2). wikipedia.orglabsolu.ca

This evolving understanding of its complex mechanisms has driven a significant expansion in its translational research trajectory. From its initial focus on gastritis and peptic ulcers, research has broadened to investigate its potential in other gastrointestinal conditions, such as non-steroidal anti-inflammatory drug (NSAID)-induced enteropathy and ulcerative colitis. wikipedia.orgnih.gov Furthermore, its anti-inflammatory and cytoprotective properties have prompted research into non-gastrointestinal applications, including ophthalmology for the treatment of dry eye and in managing stomatitis. The current direction of translational research aims to build upon these foundational findings to design rigorous, controlled international clinical trials for these newer potential applications.

Significance of (R)-Rebamipide within Therapeutic Agent Research

The significance of (R)-Rebamipide in research is rooted in the principles of stereochemistry in pharmacology. Many pharmaceutical compounds are chiral, existing as enantiomers that, despite having the same chemical formula, can exhibit distinct pharmacodynamic and pharmacokinetic properties due to their different three-dimensional arrangements. The practice of developing a single, more active enantiomer from a racemic drug—a process known as a "chiral switch"—is a common strategy in pharmaceutical research to enhance therapeutic efficacy and potentially improve the safety profile.

Rebamipide is a chiral compound that is marketed as a racemate, containing an equal mixture of its (R)- and (S)-enantiomers. wikipedia.orgnih.gov Scientific investigations have revealed stereospecific differences in the biological activity of these enantiomers. A patent for a synthetic method of a Rebamipide intermediate notes that the pharmacological activity of (R)-Rebamipide is 1.8 times greater than that of the (S)-enantiomer. nih.gov Another study examining the antiulcer effects of the isomers in an ethanol-induced gastric ulcer model in rats found that the (+)-isomer was approximately 1.7 times more potent than the (-)-isomer.

This observed enantioselectivity, where the (R)-enantiomer appears to be the more pharmacologically active component, is of high significance to therapeutic agent research. It suggests that the development of (R)-Rebamipide as a single-enantiomer product could yield a more potent and targeted therapeutic agent. This focus on the (R)-isomer aligns with the broader research goal of optimizing drug action by isolating the most effective component of a racemic mixture, thereby potentially enhancing its therapeutic benefits.

Interactive Data Tables

Table 1: Key Research Findings on the Mechanisms of Action of Rebamipide

Mechanism of ActionResearch Finding
Prostaglandin Synthesis Induces cyclooxygenase-2 (COX-2) which increases the synthesis of endogenous prostaglandins (B1171923) (e.g., PGE2) in the gastric mucosa, enhancing mucosal defense. fishersci.ca
Free Radical Scavenging Acts as a scavenger of oxygen-derived free radicals, which are known to cause mucosal injury. wikipedia.org
Anti-Inflammatory Action Inhibits the production of pro-inflammatory cytokines and chemokines and suppresses the activation and migration of neutrophils, key cells in the inflammatory response. labsolu.ca
Mucus Production Stimulates the synthesis and secretion of gastric mucus and its glycoprotein components, strengthening the protective mucosal barrier. fishersci.cawikipedia.org
Growth Factor Stimulation Upregulates the expression of various growth factors and their receptors, such as Epidermal Growth Factor (EGF), which promotes tissue repair and healing. labsolu.ca
Increased Blood Flow Improves gastric mucosal blood flow, which is crucial for maintaining mucosal integrity and healing lesions. fishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClN2O4 B051133 Rebamipide, (R)- CAS No. 111911-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111911-90-1
Record name Rebamipide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Rebamipide

Modulation of Endogenous Prostaglandin (B15479496) Synthesis Pathways

Rebamipide (B173939) plays a significant role in the synthesis of prostaglandins (B1171923), which are crucial mediators of mucosal defense and repair.

Role in Cyclooxygenase-2 (COX-2) Expression Regulation

Rebamipide has been shown to induce the expression of Cyclooxygenase-2 (COX-2), a key enzyme responsible for prostaglandin synthesis. nih.gov This induction is not only dose- and time-dependent but also occurs at the transcriptional level, stimulating the Cox-2 promoter. nih.gov The activation of the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways is crucial for this COX-2 induction. wjgnet.comnih.gov Studies have demonstrated that rebamipide treatment leads to a significant increase in COX-2 mRNA and protein levels in gastric epithelial cells. nih.govplos.org This upregulation of COX-2 is a key mechanism behind rebamipide's ability to enhance mucosal protection. medchemexpress.com

Impact on Prostaglandin E2 (PGE2) Production and Receptor Activation

A direct consequence of increased COX-2 expression is the enhanced production of Prostaglandin E2 (PGE2). wjgnet.comnih.gov Rebamipide has been consistently shown to increase PGE2 levels in the gastric mucosa. wikipedia.orgmims.com This elevation in PGE2 is a critical factor in the gastroprotective effects of rebamipide, contributing to increased mucus secretion and improved blood flow. wikipedia.orgnih.gov

Furthermore, rebamipide's influence extends to the receptors of PGE2. It has been found to stimulate the expression of the Prostaglandin E2 receptor EP4 subtype (EP4). nih.govnih.gov This increased expression of EP4 receptors may, in turn, amplify the signaling cascade initiated by PGE2, leading to enhanced physiological responses such as increased gastric mucus secretion. nih.gov Research indicates that rebamipide's ability to up-regulate PGE2 levels is also linked to the marked down-regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for PGE2 catabolism. nih.gov

Antioxidant and Free Radical Scavenging Activities

A significant aspect of rebamipide's mechanism of action lies in its capacity to counteract oxidative stress by inhibiting the generation of free radicals and directly scavenging them.

Inhibition of Oxygen-Derived Free Radical Generation

Rebamipide has been demonstrated to inhibit the production of oxygen-derived free radicals. nih.gov This inhibitory effect is particularly evident in the context of inflammation, where neutrophils are a major source of reactive oxygen species (ROS). scirp.orgnih.gov Studies have shown that rebamipide can suppress the generation of superoxide (B77818) anions by neutrophils that have been activated by stimuli such as Helicobacter pylori. nih.gov This action helps to mitigate the cellular damage caused by these highly reactive molecules.

Scavenging of Hydroxyl Radicals and Superoxide Anions

In addition to preventing their formation, rebamipide is an effective scavenger of existing free radicals, particularly hydroxyl radicals and superoxide anions. jpp.krakow.pljpp.krakow.pl Electron paramagnetic resonance (EPR) studies have confirmed the direct hydroxyl radical scavenging activity of rebamipide. nih.gov The second-order rate constant for the reaction between rebamipide and hydroxyl radicals has been calculated to be 2.24 x 10(10) M(-1)/s(-1), indicating a highly efficient scavenging capability. nih.gov While some studies suggest its superoxide anion scavenging is dependent on the presence of activated neutrophils, other in vitro experiments have shown its effectiveness in their absence. jpp.krakow.pl

Attenuation of Lipid Peroxidation

The damaging effects of free radicals often manifest as lipid peroxidation, a process that can compromise cell membrane integrity. utripoli.edu.ly Rebamipide has been shown to effectively inhibit lipid peroxidation. utripoli.edu.lynih.gov This protective effect has been observed in gastric mucosal homogenates where lipid peroxidation was induced by free radical initiators. nih.govnih.gov By preventing this cascade of oxidative damage, rebamipide helps to preserve cellular structure and function. nih.gov

FindingMechanismReferences
COX-2 Upreguation Induces transcriptional and translational stimulation of COX-2. nih.govplos.org
PGE2 Production Increases levels of PGE2 in the gastric mucosa. wikipedia.orgwjgnet.comnih.govmims.com
PGE2 Receptor Activation Stimulates the expression of the EP4 receptor subtype. nih.govnih.gov
Free Radical Inhibition Inhibits the generation of oxygen-derived free radicals from neutrophils. nih.govscirp.orgnih.gov
Radical Scavenging Directly scavenges hydroxyl radicals and superoxide anions. nih.govjpp.krakow.pljpp.krakow.pl
Lipid Peroxidation Attenuation Inhibits the process of lipid peroxidation in cell membranes. nih.govutripoli.edu.lynih.gov

Regulation of Antioxidant Enzyme Activities (e.g., SOD, GPx, Nrf2)

Rebamipide demonstrates significant antioxidant properties through the modulation of various antioxidant enzyme activities. It has been shown to combat oxidative stress by augmenting the cellular antioxidant arsenal. Studies have indicated that rebamipide can replenish levels of reduced glutathione (B108866) (GSH), superoxide dismutase (SOD), glutathione S-transferase (GST), glutathione peroxidase (GPx), and catalase (CAT). nih.gov This enhancement of the antioxidant milieu helps to counteract the damaging effects of reactive oxygen species (ROS). nih.govutripoli.edu.ly

A key mechanism underlying rebamipide's antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govwjgnet.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.netbiorxiv.org Rebamipide has been found to stimulate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like SOD and GPx. nih.gov This activation is partly achieved by upregulating the expression of Sirtuin 1 (SIRT1) and Forkhead box protein O3a (FoxO3a), which in turn positively regulate Nrf2. nih.gov Concurrently, rebamipide can downregulate the expression of Kelch-like ECH-associated protein 1 (Keap1), a protein that typically promotes the degradation of Nrf2. nih.gov By inhibiting Keap1, rebamipide facilitates the nuclear translocation and activation of Nrf2. nih.govbiorxiv.org

In models of methotrexate-induced nephrotoxicity, rebamipide co-administration led to a marked activation of Nrf2 protein and an upregulation of SIRT-1 and FOXO-3 gene expression, which contributed to the mitigation of oxidative kidney injury. researchgate.net Similarly, in acetic acid-induced colitis, rebamipide stimulated the colonic upstream SIRT1/FoxO3a/Nrf2 axis, leading to a reduction in oxidative stress markers. nih.gov The interplay between Nrf2 and the inflammatory NF-κB pathway is also noteworthy, as diminished Nrf2 levels have been associated with enhanced NF-κB activity and subsequent overproduction of pro-inflammatory cytokines. nih.gov

Anti-inflammatory Effects and Immune System Modulation

Rebamipide exerts potent anti-inflammatory effects by modulating various components of the immune system. Its mechanisms include the suppression of pro-inflammatory mediators, enhancement of anti-inflammatory signals, inhibition of inflammatory cell activity, and regulation of immune cell populations and signaling pathways. kosinmedj.orgnih.govnih.govsjogrenssyndromenews.com

Rebamipide has been consistently shown to suppress the production of a wide range of pro-inflammatory cytokines. In various models, including ocular surface inflammation, dry eye disease, and colitis, rebamipide treatment leads to a significant reduction in the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). nih.govmdpi.comspandidos-publications.comresearchgate.net

Specifically, in a rat model of particulate matter-induced ocular surface inflammation, 2% rebamipide eye drops effectively downregulated inflammatory markers including IL-1β, TNF-α, and IL-17. mdpi.com In a mouse model of dry eye disease, rebamipide treatment markedly reversed the enhanced mRNA expression and protein content of IL-1β, IL-6, TNF-α, IL-17, and IL-23 in the lacrimal gland and conjunctiva. spandidos-publications.comresearchgate.net Studies on Sjögren's syndrome models also demonstrated that oral administration of rebamipide suppressed the levels of IL-6, TNF-α, and IL-17 in salivary glands and the spleen. nih.govsjogrenssyndromenews.com

Furthermore, rebamipide has been found to reduce the expression of cytokines associated with Th2-mediated inflammation, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), as well as Interleukin-33 (IL-33), which is involved in allergic inflammation. wjgnet.com The suppressive effect on these cytokines mitigates pulmonary inflammation and fibrosis. wjgnet.com

The table below summarizes the effect of Rebamipide on the production of pro-inflammatory cytokines based on research findings.

CytokineEffect of RebamipideResearch Model
TNF-αSuppressionHuman umbilical vein endothelial cells, RAW264.7 macrophages, Dry eye disease mice, Sjögren's syndrome mice, Particulate matter-induced ocular inflammation rats. nih.govspandidos-publications.comresearchgate.netnih.govnih.gov
IL-1βSuppressionDry eye disease mice, Particulate matter-induced ocular inflammation rats. mdpi.comspandidos-publications.comresearchgate.net
IL-4ReductionPulmonary inflammation and fibrosis models. wjgnet.com
IL-5ReductionPulmonary inflammation and fibrosis models. wjgnet.com
IL-6SuppressionDry eye disease mice, Sjögren's syndrome mice. nih.govspandidos-publications.comresearchgate.net
IL-17SuppressionDry eye disease mice, Sjögren's syndrome mice, Atherosclerosis model mice, Particulate matter-induced ocular inflammation rats. nih.govmdpi.comspandidos-publications.comresearchgate.netplos.org
IL-23SuppressionDry eye disease mice. spandidos-publications.comresearchgate.net
IL-33ReductionPulmonary inflammation and fibrosis models. wjgnet.com

In addition to suppressing pro-inflammatory cytokines, rebamipide actively promotes an anti-inflammatory environment by enhancing the production of Interleukin-10 (IL-10). wjgnet.comspandidos-publications.complos.org IL-10 is a key regulatory cytokine with potent anti-inflammatory properties.

In a mouse model of dry eye disease, treatment with 2% rebamipide led to a significant increase in the production of IL-10 in the lacrimal gland and conjunctiva, counteracting the effects of the disease. spandidos-publications.com Similarly, in a murine model of Sjögren's syndrome, topical administration of rebamipide significantly increased the mRNA expression levels of IL-10 in conjunctival tissues. plos.org Furthermore, studies have shown that rebamipide can induce IL-10 production to curb oxidative stress in carbon tetrachloride-induced liver fibrosis. wjgnet.com However, one study on human peripheral blood mononuclear cells stimulated with H. pylori reported that rebamipide suppressed IL-10 production in a dose-dependent manner. nih.gov

Rebamipide has been shown to inhibit the activation and migration of inflammatory cells, particularly neutrophils and leukocytes, which are key players in the inflammatory response. wjgnet.commdpi.comnih.govgutnliver.org

In a rat model of indomethacin-induced gastric mucosal injury, rebamipide was found to prevent lesion formation by inhibiting neutrophil activation. nih.gov This was evidenced by the significant inhibition of the increase in gastric myeloperoxidase activity, a marker of neutrophil infiltration. nih.gov Rebamipide also directly inhibits granulocyte elastase release from activated neutrophils in vitro. nih.gov Furthermore, it can inhibit neutrophil adhesion to the endothelium by suppressing the expression of adhesion molecules like CD11 and CD18. wjgnet.com

Histological studies have confirmed that rebamipide reduces the infiltration of polymorphonuclear leukocytes (neutrophils) and other leukocytes in various inflammatory conditions. mdpi.comgutnliver.orgmdpi.comresearchgate.net For instance, in a rat model of gastro-esophageal reflux disease, rebamipide in combination with a proton pump inhibitor significantly decreased the number of infiltrated leukocytes in the esophageal mucosa. gutnliver.org Similarly, in a model of particulate matter-induced ocular surface inflammation, rebamipide treatment led to a notable reduction in polymorphonuclear cell infiltration in the conjunctiva. mdpi.com

Rebamipide demonstrates a significant ability to modulate the differentiation and balance of various immune cell subpopulations, thereby steering the immune response towards a more regulated and less inflammatory state. nih.govnih.govplos.orgmdpi.comoup.comdergipark.org.tr

A key aspect of this modulation is the regulation of the balance between T helper 17 (Th17) cells, which are pro-inflammatory, and regulatory T (Treg) cells, which are immunosuppressive. spandidos-publications.complos.orgdergipark.org.trnih.gov In multiple disease models, including dry eye disease, atherosclerosis, and autoimmune arthritis, rebamipide has been shown to restore the Th17/Treg balance by suppressing the differentiation of Th17 cells and promoting the differentiation of Treg cells. nih.govspandidos-publications.complos.orgmdpi.comnih.govspandidos-publications.com This shift helps to dampen excessive inflammation. plos.orgdergipark.org.tr

Rebamipide also influences B cell populations. It has been found to increase the number of regulatory B cells (Bregs), including CD19+CD25+Foxp3+ Bregs and IL-10-producing B10 cells, which have suppressive functions. nih.govnih.govoup.com In a mouse model of Sjögren's syndrome, rebamipide treatment increased the number of these regulatory B cell populations. nih.gov In an autoimmune arthritis model, rebamipide not only increased Breg cells but also reduced germinal center B cells and plasma cells, thereby inhibiting autoantibody production. nih.govoup.com Furthermore, rebamipide has been shown to suppress the differentiation of T helper 1 (Th1) and T helper 2 (Th2) cells. nih.govmdpi.comoup.com

The table below summarizes the modulatory effects of Rebamipide on various immune cell subpopulations.

Immune Cell SubpopulationEffect of RebamipideResearch Model
Regulatory T cells (Tregs)Increased differentiation/populationLupus-prone mice, Dry eye disease mice, Atherosclerosis mice, Autoimmune arthritis mice. nih.govspandidos-publications.complos.orgmdpi.com
T helper 17 (Th17) cellsSuppressed differentiation/populationDry eye disease mice, Atherosclerosis mice, Autoimmune arthritis mice, Sjögren's syndrome mice. nih.govnih.govspandidos-publications.complos.org
Regulatory B cells (Bregs)Increased population/inductionSjögren's syndrome mice, Autoimmune arthritis mice. nih.govnih.govoup.com
T helper 1 (Th1) cellsReduced populationAutoimmune arthritis mice. nih.govoup.com
T helper 2 (Th2) cellsReduced populationAutoimmune arthritis mice. nih.govmdpi.comoup.com

Rebamipide exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the inflammatory response.

One of the most prominent targets of rebamipide is the Nuclear Factor-kappa B (NF-κB) signaling pathway. wjgnet.commdpi.comnih.govnih.govrsc.org Rebamipide has been shown to suppress the activation of NF-κB in various cell types and disease models. wjgnet.commdpi.comnih.govnih.govrsc.org It achieves this by inhibiting the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. nih.gov This action prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby blocking the transcription of NF-κB-dependent pro-inflammatory genes, such as IL-8. nih.gov

Rebamipide also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38 MAPK. wjgnet.com The activation of these pathways is crucial for the induction of cyclooxygenase-2 (COX-2) and subsequent prostaglandin production, which can have both pro- and anti-inflammatory roles depending on the context. wjgnet.com

Furthermore, rebamipide has been shown to influence other critical signaling cascades. In a model of acetic acid-induced colitis, rebamipide was found to activate the SIRT1/FoxO3a/Nrf2 axis, which has antioxidant and anti-inflammatory properties. nih.gov It also suppressed the pro-inflammatory Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. nih.govwjgnet.com In methotrexate-induced nephrotoxicity, rebamipide co-administration activated the mTOR/PI3K/AKT signaling pathway, contributing to its protective effects. researchgate.net Additionally, rebamipide can upregulate the expression of the cytoprotective signal Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govkosinmedj.org

Modulation of Immune Cell Subpopulations (e.g., Regulatory B-cells, T-helper cells, Th17/Treg balance)

Mucosal Barrier Enhancement and Epithelial Regeneration

Rebamipide, a quinolinone derivative, enhances mucosal defense and promotes the healing of gastroduodenal ulcers and gastritis through a variety of mechanisms at the molecular and cellular levels. wikipedia.org Its therapeutic effects are largely attributed to its ability to bolster the mucosal barrier and stimulate epithelial regeneration. patsnap.compatsnap.com

Stimulation of Mucus Glycoprotein (B1211001) and Bicarbonate Production

Rebamipide plays a crucial role in fortifying the gastric mucosal barrier by stimulating the synthesis and secretion of essential protective factors. patsnap.compatsnap.comnih.gov It has been shown to increase the production of mucus and bicarbonate, which form a critical line of defense against the harsh acidic environment of the stomach. patsnap.compatsnap.comrad-ar.or.jp

One of the key mechanisms behind this is the induction of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. nih.govnih.govtargetmol.com This leads to an increase in prostaglandin E2 (PGE2) levels in the gastric mucosa. wikipedia.orgwjgnet.commims.com Prostaglandins, in turn, stimulate the secretion of both mucus and bicarbonate. patsnap.compatsnap.com In-vivo studies in rats have demonstrated that rebamipide enhances gastric mucosal PGE2 levels in a COX-2-dependent manner, contributing to its protective effects. nih.gov Furthermore, a study involving healthy human volunteers showed that four weeks of rebamipide administration significantly increased total gastric mucin output by 53%. nih.gov This increase was primarily due to a specific rise in acidic mucin rich in sialic acid. nih.govnih.gov

The stimulation of mucus glycoprotein synthesis by rebamipide has been observed in various studies. nih.gove-dmj.orggutnliver.org This action helps to maintain the integrity of the mucus layer, providing a physical barrier against damaging agents. patsnap.compatsnap.com

Promotion of Epithelial Cell Proliferation and Migration

Rebamipide actively contributes to the repair of damaged gastric mucosa by promoting the proliferation and migration of epithelial cells. patsnap.compatsnap.com This regenerative capacity is essential for the healing of ulcers and erosions. patsnap.com

In vitro studies using rat intestinal epithelial (RIE) cells have shown that rebamipide enhances cell migration. nih.govresearchgate.net This effect is mediated through the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of Rho kinase, key signaling molecules involved in cell migration and proliferation. nih.govresearchgate.net By stimulating these pathways, rebamipide accelerates the process of re-epithelialization, where new cells cover the wounded area, thereby restoring the integrity of the mucosal lining. nih.govwjgnet.com

Upregulation of Mucin Gene Expression (e.g., MUC1, MUC2, MUC4, MUC5AC, MUC16)

Rebamipide has been shown to directly influence the genetic expression of mucins, the primary protein components of mucus. wjgnet.comspandidos-publications.com Studies have demonstrated that rebamipide can upregulate the expression of several mucin genes, including MUC1, MUC2, MUC4, MUC5AC, and MUC16, in various epithelial tissues. wjgnet.comspandidos-publications.comresearchgate.netnih.govmdpi.com

In human corneal epithelial cells, rebamipide increases the expression of MUC1, MUC4, and MUC16 through the activation of the epidermal growth factor receptor (EGFR) pathway. wjgnet.comspandidos-publications.com In intestinal goblet-like cells, rebamipide has been found to significantly increase the mRNA expression of MUC2, an intestinal mucin. spandidos-publications.com Interestingly, in the same study, it did not affect the expression of MUC5AC, a gastric mucin, suggesting a degree of tissue-specific regulation. spandidos-publications.com Another study on patients with Sjögren's syndrome-associated dry eye found that rebamipide eye drops significantly increased the mRNA levels of MUC5AC after eight weeks of treatment. researchgate.net

The upregulation of these mucin genes leads to increased production of their corresponding mucin proteins, thereby strengthening the protective mucus layer. wjgnet.comspandidos-publications.com

Restoration of Tight Junction Integrity (e.g., ZO-1)

Rebamipide contributes to the maintenance of the epithelial barrier by restoring the integrity of tight junctions, which are crucial protein complexes that regulate paracellular permeability. plos.orgnih.gov

In a study on aspirin-induced small intestinal injury in mice, rebamipide administration was shown to improve the damaged tight junction structure as observed under a transmission electron microscope. plos.org Furthermore, the expression of key tight junction proteins, Zonula Occludens-1 (ZO-1) and Occludin, was significantly increased after rebamipide treatment. plos.org In human corneal epithelial cells, rebamipide was found to attenuate the loss of ZO-1 from the cell surface induced by the inflammatory cytokine tumor necrosis factor-alpha (TNFα). nih.gov This indicates that rebamipide can protect and restore the function of tight junctions, thereby reducing mucosal permeability and preventing the passage of harmful substances. plos.orgnih.gov

Activation of Growth Factor Expression (e.g., EGF, EGFR, HB-EGF, FGF, FGFR-2, IGF-1, HGF)

A key aspect of rebamipide's mechanism of action involves the activation of various growth factors and their receptors, which are critical for tissue repair and regeneration. wjgnet.comresearchgate.net

Gene expression microarray analysis of rat gastric epithelial cells treated with rebamipide revealed a significant upregulation of several proangiogenic and growth-promoting genes. researchgate.net These included vascular endothelial growth factor (VEGF), heparin-binding epidermal growth-like factor (HB-EGF), fibroblast growth factor receptor-2 (FGFR2), and insulin-like growth factor-1 (IGF-1). researchgate.net Specifically, VEGF expression increased by 7.5-fold, HB-EGF by approximately 5-fold, FGFR2 by 4.4-fold, and IGF-1 by 5-fold. researchgate.net

Furthermore, rebamipide has been shown to activate the epidermal growth factor receptor (EGFR). wjgnet.comspandidos-publications.com Activation of EGFR and its ligands, such as HB-EGF, is crucial for cell proliferation, migration, and re-epithelialization. wjgnet.comfrontiersin.orgnih.govbiorxiv.org This activation can stimulate downstream signaling pathways, such as the ERK1/2 pathway, which is involved in cell growth and survival. wjgnet.com

The table below summarizes the effect of Rebamipide on the expression of various growth factors.

Growth Factor/ReceptorFold Increase in ExpressionReference
Vascular Endothelial Growth Factor (VEGF)7.5-fold researchgate.net
Heparin-Binding Epidermal Growth-like Factor (HB-EGF)~5-fold researchgate.net
Fibroblast Growth Factor Receptor-2 (FGFR-2)4.4-fold researchgate.net
Insulin-like Growth Factor-1 (IGF-1)5-fold researchgate.net

Sonic Hedgehog (Shh) Signaling Pathway Restoration

Rebamipide has been found to promote the restoration of the Sonic hedgehog (Shh) signaling pathway, which plays a vital role in epithelial cell differentiation and tissue regeneration. wjgnet.comresearchgate.net

In Mongolian gerbils with Helicobacter pylori infection, which is known to suppress Shh expression, treatment with rebamipide following bacterial eradication significantly promoted the restoration of Shh expression in the gastric mucosa. wjgnet.comscispace.comnih.govresearchgate.net This restoration was associated with the regeneration of atrophic gastric mucosa. wjgnet.comscispace.com The stimulatory effects of rebamipide on prostaglandins and epidermal growth factor may contribute to this restoration of Shh expression. scispace.com By promoting the Shh signaling pathway, rebamipide aids in the proper differentiation of epithelial cells, which is essential for maintaining a healthy and functional gastric lining. wjgnet.comresearchgate.net

Angiogenesis Promotion and Microcirculation Stabilization

Rebamipide's therapeutic effects on the gastric mucosa extend to the promotion of new blood vessel formation (angiogenesis) and the stabilization of mucosal microcirculation. These actions are critical for the healing of damaged tissues and the maintenance of mucosal integrity. The compound achieves this through a dual mechanism: firstly, by modulating the expression of genes that drive angiogenesis, and secondly, by directly stimulating the cells that form the lining of blood vessels.

Upregulation of Proangiogenic Genes (e.g., VEGF, COX-2, BMP-2, HIF)

Rebamipide has been shown to activate a genetic program in gastric epithelial cells that promotes angiogenesis. researchgate.net This is achieved by significantly increasing the expression of several key proangiogenic genes.

Research using gene expression microarray analysis on normal rat gastric epithelial cells (RGM1) revealed that Rebamipide treatment leads to a significant upregulation of genes encoding for vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Specifically, VEGF gene expression was increased by 7.5-fold, while COX-2 expression saw a 9.3-fold increase. researchgate.net The upregulation of COX-2 was further confirmed at the protein level, with an approximate 6-fold increase observed via Western blotting. researchgate.netnih.gov

VEGF is a potent signaling protein that stimulates the formation of blood vessels. COX-2 is an enzyme that, among other functions, is involved in the synthesis of prostaglandins, which also play a role in angiogenesis and mucosal defense. vinmec.com The coordinated upregulation of these genes is a key part of Rebamipide's mechanism in preparing the cellular environment for tissue regeneration. researchgate.net While the outline includes Bone Morphogenetic Protein-2 (BMP-2) and Hypoxia-Inducible Factor (HIF) as potential targets, the predominant focus of available research has been on the significant roles of VEGF and COX-2 in Rebamipide-induced angiogenesis.

Table 1: Effect of Rebamipide on Proangiogenic Gene Expression in Rat Gastric Epithelial Cells (RGM1)
GeneFold Increase in ExpressionPrimary Proangiogenic Function
VEGF7.5-foldStimulates formation of new blood vessels (vasculogenesis and angiogenesis).
COX-29.3-foldMediates inflammation and promotes angiogenesis.
Data derived from studies on rat gastric epithelial cells. researchgate.net

Direct Angiogenic Effects on Microvascular Endothelial Cells

In-vitro studies using rat gastric mucosal endothelial cells have shown that treatment with Rebamipide directly stimulates angiogenesis. researchgate.net One study quantified this effect, demonstrating an approximate 240% increase in in-vitro angiogenesis compared to control cells. researchgate.netnih.gov This direct stimulation of endothelial cells is crucial for the physical process of forming new capillaries (tube formation), an essential step in healing gastric lesions and restoring blood supply to damaged areas. researchgate.net This dual action—both signaling the need for angiogenesis via epithelial cells and directly acting on the endothelial cells—makes Rebamipide a robust promoter of microvascular network reconstruction. researchgate.netnih.gov

Stabilization of Gastric Mucosal Blood Flow

Adequate blood flow within the gastric mucosa is fundamental for delivering oxygen and nutrients, removing metabolic waste, and maintaining a healthy environment conducive to protection and healing. patsnap.com Rebamipide contributes significantly to the maintenance and stabilization of this vital blood flow. patsnap.comrad-ar.or.jp

Pharmacodynamic and Pharmacokinetic Research of Rebamipide

Absorption and Distribution Characteristics

Once absorbed, Rebamipide (B173939) exhibits high binding affinity to plasma proteins, with 98.4% to 98.6% of the drug being protein-bound in human plasma. nih.govresearchgate.netmims.com

Studies in rats using radiolabelled Rebamipide have provided insights into its tissue distribution. After oral administration, the highest concentrations of the drug were found in the gastric and intestinal mucosa, followed by the kidneys and liver. nih.govresearchgate.net This targeted distribution to the gastrointestinal tract is a key aspect of its therapeutic action. nih.govjst.go.jp Importantly, repeated administration does not lead to tissue accumulation of the drug. researchgate.net

In a study involving healthy male subjects, the concentration of Rebamipide in the jejunum was measured after oral administration. The levels achieved were found to be within a range considered sufficient to exert its protective effects. researchgate.netnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Rebamipide (Single 100 mg Oral Dose)

ParameterValueReference
Cmax (Peak Plasma Concentration)216 ± 79 ng/mL researchgate.net
Tmax (Time to Peak Concentration)2.4 ± 1.2 hours researchgate.net
Plasma Protein Binding98.4 - 98.6% nih.govresearchgate.netmims.com
Elimination Half-life~1.9 hours researchgate.net

Impact of Formulation on Systemic Exposure and Bioavailability

The low aqueous solubility and permeability of Rebamipide contribute to its low oral bioavailability, which is reported to be less than 10% in humans. nih.govinnovareacademics.innih.gov Consequently, various formulation strategies have been explored to enhance its systemic exposure and bioavailability.

One approach has been the development of solid dispersions . A study creating a solid dispersion of Rebamipide using a spray-drying method demonstrated a 62.17-fold improvement in aqueous solubility and a 1.74-fold increase in oral bioavailability in a rat model compared to a reference product. nih.gov

Nanotechnology has also been employed to improve Rebamipide's pharmacokinetic profile. The formulation of Rebamipide into nanocrystal tablets resulted in a 1.57-fold higher area under the curve (AUC), indicating significantly improved oral bioavailability in rats compared to conventional tablets. researchgate.net Similarly, solid lipid nanoparticles (SLNs) have been shown to increase the relative bioavailability of Rebamipide by 3.87 times compared to a coarse suspension. innovareacademics.inLipid nanoemulsions (LNEs) have also demonstrated a 4.32-fold improvement in oral bioavailability compared to a marketed tablet suspension. nih.gov

The development of a prodrug , SA001, has shown to significantly enhance the systemic exposure of Rebamipide. mdpi.comnih.gov Compared to a conventional Rebamipide oral formulation, the dose-adjusted AUC and Cmax of Rebamipide after SA001 administration were substantially higher. mdpi.comnih.govresearchgate.net

Furthermore, different formulations can be designed for specific delivery routes. For instance, submicronized Rebamipide liquid with moderate viscosity has been developed for intra-oral administration to treat oral mucositis, showing higher local tissue concentrations compared to intra-gastric administration. jst.go.jp For ophthalmic use, super-saturated Rebamipide eye drops have been formulated to enhance solubility and bioavailability in ocular tissues, demonstrating higher and more sustained exposure in the cornea and aqueous humor in rat studies. researchgate.netmdpi.com

Interactive Data Table: Impact of Different Formulations on Rebamipide Bioavailability

FormulationMethodImprovement in BioavailabilityReference
Solid DispersionSpray-drying1.74-fold increase in oral bioavailability (in rats) nih.gov
Nanocrystal TabletsWet-milling1.57-fold higher AUC (in rats) researchgate.net
Solid Lipid Nanoparticles (SLNs)Hot homogenization and ultrasonication3.87-fold increase in relative bioavailability innovareacademics.in
Lipid Nanoemulsions (LNEs)Hot homogenization and ultrasonication4.32-fold improvement in oral bioavailability nih.gov
SA001 (Prodrug)Ester pro-moietySubstantially higher AUC and Cmax mdpi.comnih.govresearchgate.net

Investigational Therapeutic Applications and Clinical Efficacy Research

Gastrointestinal Mucosal Diseases

The core of (R)-Rebamipide's clinical investigation centers on its efficacy in treating diseases affecting the gastrointestinal mucosa.

(R)-Rebamipide is recognized for its capacity to promote the healing of gastric ulcers and prevent their recurrence. wjgnet.comnih.gov Its mechanism involves stimulating the synthesis of prostaglandin (B15479496) E2 (PGE2) and prostacyclin within the gastric mucosa, which are vital for protection and healing. nih.govmims.comontosight.ai It also increases gastric mucus production and improves mucosal blood flow, further contributing to its therapeutic effects. wikipedia.orgmims.com

A key aspect of (R)-Rebamipide is its ability to improve the quality of ulcer healing, a benefit not typically associated with antisecretory drugs. nih.gov By enhancing the speed and quality of the healing process, it helps shield the gastric mucosa from damage induced by various factors, including oxidative stress. nih.gov Clinical studies have demonstrated that treatment with (R)-Rebamipide can accelerate ulcer healing. wjgnet.com For instance, a combination of omeprazole (B731) and (R)-Rebamipide was found to increase PGE2 levels and decrease inflammatory markers in the gastric mucosa, leading to improved healing. wjgnet.com

(R)-Rebamipide is employed in the management of both acute and chronic gastritis. wikipedia.orggutnliver.org It mitigates the underlying pathophysiology by bolstering the stomach's mucosal defense mechanisms. gutnliver.org This includes inducing the synthesis of prostaglandins (B1171923) and mucous glycoproteins, which are essential for maintaining the integrity of the gastric lining. gutnliver.orgwjgnet.com

The drug effectively reduces mucosal inflammation by inhibiting the production of inflammatory cytokines and suppressing the activity of neutrophils. gutnliver.orgwjgnet.com Clinical research has shown that (R)-Rebamipide can improve both endoscopic and histological parameters in patients with chronic gastritis. gutnliver.orgresearchgate.net In a study involving patients with chronic gastritis whose dyspeptic symptoms were refractory to proton pump inhibitors (PPIs), treatment with (R)-Rebamipide resulted in a significant decrease in neutrophil activity and mononuclear cell inflammation. researchgate.net Furthermore, it has demonstrated a superior ability to reduce clinical and endoscopic signs of inflammation in chronic erosive gastritis when compared to sucralfate. nih.govwjgnet.com

A significant focus of (R)-Rebamipide research has been its role in preventing and treating gastrointestinal damage caused by the use of nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgmdpi.com

(R)-Rebamipide has been compared with other gastroprotective agents for its efficacy in preventing NSAID-induced injuries. While agents like PPIs and H2-receptor antagonists are effective in preventing upper GI bleeding, (R)-Rebamipide and misoprostol (B33685) have been shown to be effective in preventing bleeding from all parts of the GI tract. wjgnet.com In a randomized, multicenter trial, (R)-Rebamipide was found to be as effective as misoprostol in preventing NSAID-induced peptic ulcers and was better tolerated. wjgnet.comresearchgate.netnih.gov

Comparative Efficacy in NSAID-Induced Peptic Ulcer Prevention
DrugPrevalence of Active Gastric UlcerPrevalence of Peptic Ulcer (Gastric or Duodenal)Reference
(R)-Rebamipide3.9% (7/176)4.5% (8/176) researchgate.net
Misoprostol1.9% (3/156)4.4% (7/156) researchgate.net

Studies have also indicated that (R)-Rebamipide may be more effective than lansoprazole (B1674482) in preventing small intestine damage caused by NSAIDs. wjgnet.comkjim.org

NSAIDs are known to cause damage not only to the stomach but also to the small intestine, where PPIs may have limited protective effects and can even exacerbate injury. kjim.orgnih.gov (R)-Rebamipide has demonstrated a protective effect against NSAID-induced small intestinal damage. nih.govgutnliver.org Its mechanisms include reducing intestinal permeability, restoring villi and tight junctions damaged by NSAIDs, and modulating the intestinal microbiota. kjim.org

Clinical trials using capsule endoscopy have confirmed its efficacy. One study found that (R)-Rebamipide significantly reduced the number of mucosal breaks and improved the severity of intestinal damage in patients on long-term low-dose aspirin (B1665792) therapy. plos.org Another trial showed that co-administration of (R)-Rebamipide with diclofenac (B195802) resulted in a lower incidence of small intestine injuries compared to a placebo. koreamed.org Specifically, mucosal breaks were observed in 20% of subjects in the (R)-Rebamipide group versus 40% in the control group. researchgate.net

Effect of (R)-Rebamipide on Low-Dose Aspirin-Induced Enteropathy
Parameter(R)-Rebamipide Group (n=25)Placebo Group (n=13)P-valueReference
Change in Number of Mucosal BreaksSignificant DecreaseNo Significant Reduction0.046 plos.org
Complete Mucosal Break Healing Rate32%7.7%0.13 plos.org
Improvement in Lewis Score (Damage Severity)Significant ImprovementNo Alteration0.02 plos.org

Its beneficial effects are attributed to several mechanisms, including the inhibition of H. pylori adhesion to gastric epithelial cells and the suppression of the bacteria-induced inflammatory response, such as the reduction of IL-8 production and NF-κB activation. wjgnet.comwjgnet.comnih.gov Following H. pylori eradication, (R)-Rebamipide can aid in the repair of the gastric mucosa and reduce residual inflammation. nih.govwjgnet.com Studies have shown that it promotes ulcer healing regardless of the success of the eradication therapy. wjgnet.comkarger.com In one study, the ulcer healing rate in the (R)-Rebamipide group was significantly higher than in the placebo group (80% vs. 66.1%) after one week of eradication therapy. nih.govwjgnet.com

Helicobacter pylori Infection and Associated Gastric Pathologies

Modulation of H. pylori-Induced Cytotoxicity and Inflammation

Rebamipide (B173939), (R)- has demonstrated a capacity to counteract the cytotoxic and inflammatory effects induced by Helicobacter pylori (H. pylori) infection. This is achieved through several mechanisms, including the inhibition of neutrophil activation and the subsequent production of reactive oxygen species. nih.govnih.gov The drug has been shown to attenuate the 12-fold increase in luminol-dependent chemiluminescence, an indicator of toxic oxidant production from neutrophils, when exposed to H. pylori. nih.gov This suggests that rebamipide can inhibit the oxidative burst from neutrophils elicited by the bacteria. nih.gov

Furthermore, rebamipide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), which is induced by H. pylori. nih.govmdpi.com It also suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. mdpi.comnih.gov In vitro studies have shown that rebamipide can attenuate gastric mucosal cell injury caused by H. pylori-activated neutrophils. nih.gov The compound also inhibits the activity of urease produced by H. pylori, which contributes to the bacterium's cytotoxicity. nih.govnih.gov By inhibiting both the neutrophilic oxidative burst and urease activity, rebamipide helps to prevent gastric mucosal damage. nih.gov

Role in H. pylori Eradication Regimens

The addition of rebamipide to standard H. pylori eradication therapies has been shown to significantly improve treatment efficacy. mdpi.comwjgnet.com While rebamipide itself does not possess direct anti-helicobacter action, it aids in the eradication process by inhibiting the adhesion of H. pylori to gastric epithelial cells. mdpi.comter-arkhiv.ru This action, combined with its anti-inflammatory properties, creates a more favorable environment for the action of antibiotics.

A meta-analysis of 11 randomized controlled trials involving 1,227 patients demonstrated that adding rebamipide to eradication regimens significantly increased the treatment's effectiveness, with an odds ratio of 1.753. mdpi.com This improvement was observed in both short-term (10 days to 2 weeks) and long-term (4 to 12 weeks) treatment courses. mdpi.comwjgnet.com Subgroup analysis revealed that rebamipide significantly enhanced the effectiveness of dual therapy regimens. mdpi.com Even after the eradication of H. pylori, rebamipide can be utilized to promote the repair of the gastric mucosa and reduce residual inflammation. wjgnet.com

Gastroesophageal Reflux Disease (GERD) Management

Rebamipide is being investigated as a therapeutic option for gastroesophageal reflux disease (GERD) due to its anti-inflammatory and mucosal protective properties. wjgnet.comnih.gov The pathogenesis of GERD involves inflammatory responses, making rebamipide's ability to reduce inflammation a key aspect of its potential efficacy. wjgnet.comnih.gov It helps restore the cytoprotection of the esophageal mucosa, which is often compromised in GERD. wjgnet.com

Clinical studies have suggested that combining rebamipide with proton pump inhibitors (PPIs), such as esomeprazole (B1671258) or lansoprazole, is more effective in alleviating GERD symptoms and reducing recurrence rates compared to PPI monotherapy. wjgnet.comnih.govnih.gov One study involving 501 patients with reflux esophagitis found that a combination of esomeprazole and rebamipide was more effective in decreasing total symptom scores over a 4-week period than esomeprazole alone. nih.gov Rebamipide may also work synergistically with PPIs by enhancing the expression of tight junction proteins in the esophageal mucosa, thereby reducing mucosal permeability. gutnliver.org However, some studies have not demonstrated a significant effect of rebamipide over placebo on symptoms in patients with non-erosive reflux disease (NERD) who have failed PPI treatment. cpdcentre.co.zajnmjournal.org

Functional Dyspepsia Symptom Amelioration

Rebamipide has shown promise in alleviating the symptoms of functional dyspepsia. nih.govwjgnet.com A systematic review and meta-analysis of 17 randomized controlled trials, including five focused on functional dyspepsia, indicated that rebamipide may improve symptoms. nih.govresearchgate.net Specifically, symptom improvement in functional dyspepsia was observed in the pooled standardized mean difference but not the risk ratio. nih.gov

In a multicenter study, rebamipide was found to improve the quality of life for patients with dyspepsia by reducing symptoms such as flatulence, belching, abdominal pain, and post-meal discomfort. nih.gov Other research has shown that rebamipide can improve dyspepsia symptoms like epigastric pain, nausea, anorexia, bloating, and early satiety. researchgate.net Furthermore, in patients with chronic gastritis and dyspepsia that is refractory to PPIs, rebamipide treatment has been associated with improvements in clinical, endoscopic, and histological parameters. nih.govgutnliver.org

Ulcerative Colitis and Inflammatory Bowel Disease Research

Rebamipide is being explored for its therapeutic potential in ulcerative colitis (UC) and other inflammatory bowel diseases (IBD). wjgnet.comter-arkhiv.ru Its anti-inflammatory and mucosal healing properties are central to its investigational use in these conditions. karger.comnih.gov In experimental models of colitis that resemble human UC, rebamipide has been shown to ameliorate the condition by upregulating cytoprotective signaling pathways and mitigating inflammatory signals and cytokine secretion. wjgnet.com It has also been observed to promote the healing of intestinal ulcers and enhance the recovery of intestinal cells. wjgnet.com

Studies in animal models have demonstrated that intra-rectal administration of rebamipide can dose-dependently reduce the disease activity index of DSS-induced ulcerative colitis, including diarrhea and rectal bleeding. karger.com The compound has also been shown to reduce the severity of colon lesions in these models. karger.com In clinical practice, rebamipide enemas have been reported to be beneficial for patients with active UC. nih.govwjgnet.com Mechanistically, rebamipide is thought to work by scavenging free radicals, suppressing pro-inflammatory cytokine production, and inhibiting the migration and adherence of inflammatory cells. nih.gov

Portal Hypertensive Gastropathy

The application of rebamipide in the context of portal hypertensive gastropathy is an area of ongoing research. Portal hypertensive gastropathy is characterized by changes in the gastric mucosa and an increased risk of bleeding in patients with portal hypertension. Given rebamipide's established gastroprotective effects, including the stimulation of prostaglandin synthesis, enhancement of mucus production, and its antioxidant properties, it is hypothesized that it may offer therapeutic benefits for this condition. These mechanisms could potentially help to strengthen the gastric mucosal barrier and reduce the mucosal friability and bleeding associated with portal hypertensive gastropathy. However, specific clinical trial data focusing solely on rebamipide for portal hypertensive gastropathy is limited, and further research is needed to establish its efficacy and role in managing this specific complication of portal hypertension.

Carbohydrate Intolerance and Enteropathy with Impaired Digestion

Rebamipide has been investigated for its potential role in managing carbohydrate intolerance and enteropathy characterized by impaired digestion. nih.govter-arkhiv.ru A pilot study involving patients with enteropathy and impaired digestion, who presented with reduced tolerance to carbohydrates, showed positive outcomes with rebamipide treatment. nih.govnih.gov

In this study, patients with reduced activity of intestinal disaccharidases were treated with rebamipide. nih.gov After 12 weeks of treatment, a significant number of patients experienced a decrease or resolution of symptoms such as flatulence, abdominal pain, and stool disorders. nih.govter-arkhiv.ru The study also found a significant increase in the activity of several disaccharidases, including glucoamylase, maltase, and sucrase, in the duodenal mucosa. nih.gov These findings suggest that rebamipide may improve carbohydrate tolerance by enhancing the enzymatic activity of the small intestine. nih.gov

Ophthalmological Disorders

Rebamipide, a quinolinone derivative, has demonstrated significant potential in the management of various ophthalmological disorders, particularly those affecting the ocular surface. Its therapeutic effects are primarily attributed to its ability to increase mucin production, suppress inflammation, and promote epithelial healing.

Dry Eye Disease (DED) Pathogenesis and Intervention

Dry eye disease (DED) is a multifactorial condition characterized by a loss of tear film homeostasis, leading to symptoms of discomfort and visual disturbance. spandidos-publications.com The pathogenesis involves tear film instability, hyperosmolarity, and ocular surface inflammation. spandidos-publications.com Rebamipide intervenes in this process through multiple mechanisms.

Clinical and preclinical studies have demonstrated the efficacy of rebamipide in treating DED. In a phase III clinical trial in Japan, 2% rebamipide ophthalmic suspension was found to be effective in improving both the signs (corneal and conjunctival damage) and symptoms (foreign body sensation, eye pain) of dry eye. otsuka.co.jpaao.orgarvojournals.org Studies on mouse models of DED have shown that rebamipide eye drops significantly reduce corneal staining scores, increase tear film breakup time (TBUT), and improve tear production. spandidos-publications.com Furthermore, rebamipide has been found to be effective in managing dry eye that can occur after laser in situ keratomileusis (LASIK) surgery. arvojournals.orgarvojournals.org A study on post-LASIK patients showed that rebamipide therapy significantly improved tear volume, TBUT, fluorescein (B123965) score, and subjective symptoms. researchgate.net

Table 1: Summary of Rebamipide's Efficacy in Dry Eye Disease Models

ModelKey FindingsReference
Scopolamine-induced DED mouse model Reduced corneal staining, increased tear film breakup time and tear production, restored histological changes in the cornea, conjunctiva, and lacrimal gland. spandidos-publications.com
Superoxide (B77818) dismutase-1 (Sod1) knockout mice (age-related DED) Improved tear stability and corneal epithelial damage, increased conjunctival goblet cell density and muc5 mRNA expression. arvojournals.org
Environmental Dry Eye Stress (EDES) mouse model Lower lissamine green staining score, preserved corneal sensitivity, higher subbasal nerve fiber density, and lower dendritic cell density compared to hyaluronic acid. mdpi.com
Post-LASIK dry eye patients Improved tear film breakup time, fluorescein and lissamine green staining scores, and subjective symptoms of dry eye. arvojournals.org

Corneal and Conjunctival Health Augmentation

Rebamipide actively contributes to the health and integrity of the cornea and conjunctiva. Its primary mechanism in this regard is the enhancement of mucin production, which forms a protective layer on the ocular surface. nih.govresearchgate.netdovepress.com In vivo models have shown that rebamipide increases the amount of mucin-like substances on both the cornea and conjunctiva. nih.gov

This mucin-increasing effect directly translates to improved corneal and conjunctival conditions. Clinical studies have confirmed that rebamipide is effective in improving damage to both the corneal and conjunctival epithelium. researchgate.net Specifically, it has been shown to improve corneal fluorescein staining and lissamine green conjunctival staining scores in patients with dry eye. aao.orgarvojournals.org

Furthermore, rebamipide has demonstrated a role in restoring the barrier function of the corneal epithelium. It has been shown to inhibit the decrease in the tight-junction protein ZO-1, which is crucial for maintaining the integrity of the epithelial barrier. dovepress.com In a rat dry eye model, rebamipide ophthalmic suspension reversed the decrease in ZO-1 expression in the corneal epithelium. dovepress.com This suggests that rebamipide not only protects the ocular surface through mucin secretion but also by reinforcing the physical barrier of the cornea.

Ocular Surface Inflammation Mechanisms

Inflammation is a key component in the pathogenesis of DED and other ocular surface disorders. spandidos-publications.com Rebamipide exhibits significant anti-inflammatory properties on the ocular surface. spandidos-publications.commdpi.com

Studies have shown that rebamipide can modulate the inflammatory response by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines. spandidos-publications.com In a dry eye mouse model, rebamipide treatment led to a significant decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10 in the lacrimal gland and conjunctiva. spandidos-publications.com Similarly, in a model of age-related dry eye, rebamipide reduced the levels of IL-6, IL-17, TNF-α, and IFN-γ in the tear fluid. arvojournals.org

The anti-inflammatory action of rebamipide also involves the inhibition of nuclear factor-κB (NF-κB) activation, a key signaling pathway in the inflammatory process. nih.govnih.gov In human corneal fibroblasts, rebamipide suppressed the synthesis of chemokines like IL-8 and eotaxin-1 by inhibiting NF-κB signaling. nih.gov It also attenuated the degradation of IκBα, an inhibitor of NF-κB, induced by TNF-α or LPS. nih.govarvojournals.org This suggests that rebamipide can be effective in treating corneal stromal inflammation. nih.gov Furthermore, rebamipide has been shown to suppress the infiltration of inflammatory cells into the gastric mucosa, a mechanism that may also be relevant to its effects on the ocular surface. dovepress.com

Neurodegenerative Conditions

Emerging research suggests that rebamipide may have therapeutic potential beyond its established applications, extending to the realm of neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties are being investigated in the context of Alzheimer's and Parkinson's diseases.

Alzheimer's Disease Pathological Mechanisms and Potential Modulation

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides and neuroinflammation. mdpi.comnih.gov Preclinical studies indicate that rebamipide may modulate several pathological mechanisms of AD.

In cultured human neuroblastoma cells (SH-SY5Y), rebamipide has been shown to reduce the production of Aβ42 and ameliorate the cytotoxicity induced by Aβ43. nih.govresearchgate.net It was found to reduce the levels of intracellular Aβ oligomers. researchgate.net The proposed mechanisms for this include the enhanced expression of enzymes that degrade Aβ, such as neprilysin and matrix-metalloproteinase-14 (MMP-14), as well as the tumor necrosis factor-α-converting enzyme (TACE), which is involved in the non-amyloidogenic processing of the amyloid precursor protein. nih.govresearchgate.net

A computational study highlighted rebamipide as a potential multi-target therapeutic candidate for AD. mdpi.comscilit.com The study suggested that rebamipide could modulate glutamatergic signaling, reduce β-secretase production, and enhance cholinergic neurotransmission by inhibiting human acetylcholinesterase. mdpi.comscilit.com Furthermore, rebamipide has been shown to enhance the expression of sirtuin 1 (SIRT1), a protein with neuroprotective functions, even in the presence of Aβ43. nih.govresearchgate.net These findings suggest that rebamipide may offer a multi-faceted approach to attenuating AD pathology, although further experimental validation is required. mdpi.comscilit.com

Parkinson's Disease Models and Neuroprotection

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein. nih.govnih.gov Rebamipide has shown promise in preclinical models of PD by targeting neuroinflammation and mitochondrial dysfunction. nih.govnih.gov

In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's, rebamipide administration inhibited motor deficits and reduced nigral α-synuclein aggregates in a dose-dependent manner. nih.govpharmacybbdniit.org The neuroprotective effects were associated with the stabilization of mitochondrial bioenergetics, enhancement of glucocerebrosidase (GCase) activity, and a reduction in oxidative stress and apoptosis. nih.govpharmacybbdniit.org

A recent study identified rebamipide as a novel inhibitor of the NLRP3 inflammasome, a key player in neuroinflammation in PD. nih.govspringermedicine.com Rebamipide was found to directly bind to NLRP3, disrupting its activation and subsequently downregulating IL-1β levels and microglial activation in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD. nih.govspringermedicine.com This led to the preservation of dopaminergic neurons and dopamine (B1211576) levels in the striatum, resulting in improved motor function. nih.govspringermedicine.com The neuroprotective effects of rebamipide were absent in NLRP3 knockout mice, confirming the dependency of its action on this pathway. nih.govspringermedicine.com Furthermore, there is a hypothesis that rebamipide may prevent α-synuclein aggregation by improving gut health and reducing intestinal permeability, which is thought to be an early event in PD pathogenesis. google.com

Amyloid-Beta Production and Clearance Pathways

Recent studies have highlighted the potential of Rebamipide in modulating pathways associated with Alzheimer's disease. Research has shown that Rebamipide can cross the blood-brain barrier and may play a role in reducing the production of amyloid-β (Aβ) peptides, particularly Aβ 1-42 and Aβ43, which are implicated in the pathophysiology of neurodegenerative diseases. nih.govresearchgate.net

In a study utilizing cultured SH-SY5Y human neuroblastoma cells, Rebamipide was found to reduce the secretion of endogenous Aβ42. nih.gov Furthermore, it ameliorated the reduced cell viability caused by Aβ43 treatment. nih.gov The compound was observed to decrease the levels of intracellular Aβ oligomers that form from the addition of exogenous Aβ43 monomers. nih.gov

Mechanistically, Rebamipide has been shown to enhance the expression of several key enzymes involved in Aβ degradation and clearance. These include:

Tumor necrosis factor-α-converting enzyme (TACE)/a disintegrin and metalloproteinase-17 (ADAM17) nih.gov

Neprilysin (NEP) nih.gov

Matrix-metalloproteinase-14 (MMP-14)/membrane type-1 MMP nih.gov

Beyond its effects on Aβ metabolism, Rebamipide also appears to induce cytoprotective genes. The same study reported enhanced expression of cyclooxygenase-2 (COX-2) and sirtuin 1 (SIRT1) in cells challenged with Aβ43. nih.govresearchgate.net These findings suggest that Rebamipide may not only interfere with the production and accumulation of neurotoxic Aβ peptides but also bolster cellular defense mechanisms against their detrimental effects. nih.gov Computational studies have further supported the potential of Rebamipide as a multi-target agent for Alzheimer's disease, indicating favorable binding affinities to key proteins involved in the disease's progression. mdpi.com

Renal and Hepatic Protection

Carbon Tetrachloride-Induced Liver Fibrosis Mitigation

Rebamipide has demonstrated a protective effect against liver fibrosis induced by carbon tetrachloride (CCl4) in animal models. tandfonline.comnih.govresearchgate.net Studies in Wistar rats have shown that concurrent treatment with Rebamipide can significantly inhibit the increases in serum alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) levels typically induced by CCl4. tandfonline.comnih.govresearchgate.net

The anti-fibrotic effects of Rebamipide are attributed, in part, to its ability to curb oxidative stress and modulate inflammatory responses. wjgnet.com Research indicates that Rebamipide reduces oxidative stress and is associated with significant increases in the liver levels of prostaglandin E2 (PGE2) and the anti-inflammatory cytokine interleukin-10 (IL-10). tandfonline.comnih.govresearchgate.net PGE2 is recognized as a potent physiological suppressor of liver fibrosis. tandfonline.comnih.govresearchgate.net

Key findings from studies on Rebamipide's mitigation of CCl4-induced liver fibrosis include:

A significant decrease in fibrotic markers such as hyaluronic acid (HA) and pro-collagen-III (Procol-III). tandfonline.comnih.govresearchgate.net

At higher doses, Rebamipide helped maintain normal liver histology and minimized CCl4-induced collagen precipitation. tandfonline.comnih.govresearchgate.net

A notable decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in the liver, indicating a strong antioxidant effect. tandfonline.com

These results suggest that Rebamipide's ability to retard CCl4-induced hepatic fibrosis is mediated by its induction of PGE2 and IL-10, as well as its antioxidant properties. tandfonline.comnih.govresearchgate.net

Cardiorenal Protective Effects

The potential cardiorenal protective effects of Rebamipide are an emerging area of interest. While direct large-scale clinical trials are limited, the mechanisms of action of Rebamipide suggest plausible benefits. Its anti-inflammatory properties and ability to restore endothelial cell-cell junction function are thought to contribute to vascular health. google.com

One area of investigation is its effect on arterial stiffness. It has been proposed that long-term administration of Rebamipide may decrease arterial stiffness, a key factor in cardiovascular risk. google.com This effect is thought to be based on its ability to protect the vascular endothelial barrier and decrease vascular permeability by suppressing inflammation and stimulating the secretion of protective glycoproteins. google.com

Furthermore, in a study evaluating its protective effect against cisplatin-induced nephrotoxicity in rats, Rebamipide treatment ameliorated kidney damage. nih.gov The study showed that Rebamipide significantly improved kidney weight, serum albumin, serum creatinine, blood urea (B33335) nitrogen, and kidney glutathione (B108866) levels, while reducing malondialdehyde production. nih.gov Histopathological examination also revealed significant improvement in kidney tissue. nih.gov While this study focused on drug-induced nephrotoxicity, it highlights the potential of Rebamipide in protecting renal function.

Other Potential Research Areas

Radiation-Induced Intestinal Inflammation and Apoptosis

Rebamipide is being investigated for its potential to mitigate radiation-induced intestinal injury (RIII), a common complication of radiotherapy for abdominal and pelvic cancers. nih.govnih.gov Studies in murine models have shown that Rebamipide can promote the recovery of intestinal barrier function and alleviate intestinal mucosal injury following irradiation. nih.govnih.govresearchgate.net

The protective mechanisms of Rebamipide in this context include:

Reducing Inflammation: Rebamipide administration has been shown to significantly reduce the levels of pro-inflammatory cytokines and matrix metallopeptidase 9 (MMP9). nih.govresearchgate.net

Promoting Cell Proliferation: It has been found to increase intestinal cell proliferation and the expression of β-catenin, which is involved in the Wnt/β-catenin signaling pathway crucial for epithelial regeneration. nih.govresearchgate.net

Inhibiting Apoptosis: Research indicates that Rebamipide can suppress ionizing radiation-induced apoptosis in the intestine. It has been shown to attenuate the release of cytochrome C and the elevation of caspase 3 and caspase 7, key mediators of apoptosis. researchgate.net

By attenuating the inflammatory cascade and epithelial cell loss, Rebamipide helps to reverse the impairment of the intestinal barrier caused by radiation. nih.govresearchgate.net

Stomatitis

Rebamipide has been studied for the management of stomatitis, including aphthous stomatitis and stomatitis induced by chemotherapy and radiotherapy. mdpi.comresearchgate.net Its efficacy is attributed to its anti-inflammatory actions, free radical scavenging properties, and its ability to promote mucosal repair. mdpi.comgenesispub.org

In the context of recurrent aphthous stomatitis, studies have shown that Rebamipide can lead to a statistically significant higher efficacy rate compared to a placebo in terms of clinical resolution, including a reduction in the size of ulcers and pain scores. researchgate.netwsimg.com It has also been shown to reduce the rate of recurrence. researchgate.netwsimg.com

For stomatitis caused by cancer therapies, Rebamipide mouthwash has been investigated as a potential treatment. mdpi.comresearchgate.net It is believed to act as a radical scavenger in the oral cavity. mdpi.com The pathobiology of stomatitis involves several phases, and Rebamipide is thought to be effective in inducing mucosal repair throughout these stages. mdpi.com

Rheumatoid Arthritis and Spondyloarthritis (Immune Modulation)

Rebamipide's anti-inflammatory and immunomodulatory properties have made it a subject of research for autoimmune joint diseases, including rheumatoid arthritis (RA) and spondyloarthritis (SpA). nih.govsjogrenssyndromenews.com The core of its potential therapeutic action lies in its ability to modulate the immune response that drives these conditions. nih.gov

In animal models of RA, Rebamipide has been shown to reduce the severity of arthritis, including histological inflammation and cartilage destruction. nih.gov Its mechanism involves the reciprocal regulation of T-cell populations, specifically by suppressing the pro-inflammatory T-helper 17 (Th17) cells and inducing regulatory T (Treg) cells, which help to control inflammation. nih.gov This modulation helps to correct the immune imbalance that contributes to the autoimmune attack on the joints. nih.gov Similarly, Rebamipide affects B-cell activity, which is also implicated in RA pathogenesis. nih.gov

For spondyloarthritis, a chronic inflammatory disease primarily affecting the spine, research in mouse models suggests Rebamipide can prevent peripheral arthritis and associated intestinal inflammation. nih.gov The mechanism is similar to that seen in RA research, involving the regulation of the Th17/Treg cell balance through the inhibition of the signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.gov By inhibiting STAT3, Rebamipide suppresses the production of key pro-inflammatory cytokines like Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α), which play a crucial role in the pathogenesis of SpA. nih.govresearchgate.net

Table 2: Immunomodulatory Effects of Rebamipide in Arthritis Models

Disease ModelPotential Mechanism of ActionKey Molecular & Cellular Targets
Rheumatoid Arthritis (RA)Reciprocal regulation of T-cell and B-cell populationsSuppresses Th17 cells; Induces Treg and regulatory B (Breg) cells; Reduces inflammation and cartilage destruction. nih.gov
Spondyloarthritis (SpA)Regulation of Th17/Treg cell imbalance via STAT3 inhibitionInhibits STAT3 activation; Suppresses IL-17 and TNF-α expression in joints and gut. nih.gov

Xerostomia

Rebamipide has been evaluated for its efficacy in treating xerostomia (dry mouth), a primary symptom of conditions like Sjögren's syndrome and a common side effect of chemoradiotherapy. sjogrenssyndromenews.comresearchgate.netejomr.org The therapeutic potential of Rebamipide for this application stems from its ability to stimulate mucus production and its anti-inflammatory properties. researchgate.netejomr.org

The proposed mechanism for alleviating dry mouth involves the stimulation of mucin glycoprotein (B1211001) synthesis in epithelial cells. researchgate.netwjgnet.com Mucins are critical components of saliva, providing lubrication and protection to oral tissues. In addition to stimulating mucus, Rebamipide is reported to have anti-inflammatory effects, including the inhibition of inflammatory cytokines, which could be beneficial in autoimmune conditions like Sjögren's syndrome that lead to salivary gland damage. sjogrenssyndromenews.comejomr.org

Clinical studies have explored Rebamipide for xerostomia in patients with Sjögren's syndrome. researchgate.netmedpath.com In an eight-week trial, patients receiving Rebamipide showed consistently higher, though not always statistically significant, rates of improvement in dry mouth symptoms and mean increases in salivary secretion compared to a placebo group. researchgate.net Research in animal models of Sjögren's syndrome found that oral Rebamipide suppressed disease progression, evidenced by higher saliva secretion and reduced inflammatory cell infiltration in the salivary glands. sjogrenssyndromenews.com This effect was linked to a reduction of inflammatory molecules like IL-6 and TNF-alpha in the glands. sjogrenssyndromenews.com

Table 3: Research Findings for Rebamipide in Xerostomia

ConditionProposed Mechanism of ActionObserved Effects in Research
Xerostomia (in Sjögren's Syndrome)Stimulation of mucin synthesis; Anti-inflammatory and immunomodulatory effects. sjogrenssyndromenews.comresearchgate.netIncreased salivary secretion and improvement in dry mouth symptoms reported in some clinical trials. researchgate.net Reduced inflammatory cell infiltration and increased saliva secretion in animal models. sjogrenssyndromenews.com

Preclinical Research Methodologies and Models

In vitro Cell Culture Systems and Mechanistic Elucidation

In vitro studies using cultured cells have been instrumental in dissecting the molecular mechanisms underlying the cytoprotective and anti-inflammatory effects of Rebamipide (B173939). These studies have revealed that Rebamipide's actions are not limited to a single pathway but involve a network of interactions that collectively enhance mucosal defense and promote tissue repair.

A significant aspect of Rebamipide's mechanism is its ability to stimulate the synthesis of prostaglandins (B1171923), crucial mediators of gastric mucosal integrity. patsnap.com Studies have shown that Rebamipide upregulates the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin (B15479496) production, in gastric epithelial cells. nih.govscience.gov This effect is mediated, at least in part, through the activation of 5'-AMP-activated protein kinase (AMPK). science.gov Furthermore, Rebamipide has been found to down-regulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism of prostaglandins, thereby increasing the local concentration of protective prostaglandins like PGE2. nih.gov

Rebamipide also demonstrates potent antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in cellular damage in various pathological conditions. patsnap.com It has been shown to protect cultured gastric epithelial cells from injury induced by agents like aspirin (B1665792) and taurocholic acid. otsuka.pkpom.go.id This protective effect is associated with the inhibition of lipid peroxidation and the maintenance of cellular integrity. utripoli.edu.ly

The anti-inflammatory actions of Rebamipide have been demonstrated through its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), in response to inflammatory stimuli. patsnap.com For instance, in gastric epithelial cells co-cultured with Helicobacter pylori, Rebamipide was found to inhibit the activation of NF-κB and the subsequent production of IL-8. otsuka.pkwjgnet.com

Furthermore, in vitro models have been crucial in understanding Rebamipide's effects on epithelial barrier function and wound healing. The compound has been shown to accelerate the restitution of intestinal epithelial cells in a wound-healing model, a process that involves the migration of cells to cover the denuded area. wjgnet.com In T84 colon cancer cells, Rebamipide was observed to accelerate the formation of the epithelial cell sheet, as measured by an increase in transepithelial electrical resistance. nih.gov Additionally, studies on human corneal epithelial cells have revealed that Rebamipide enhances the expression of mucin genes (MUC1, MUC4, and MUC16) through the activation of the epidermal growth factor receptor (EGFR) pathway, leading to increased production of mucin-like glycoproteins that are essential for ocular surface protection. wjgnet.com

Cell Line/SystemKey Mechanistic FindingReference
Gastric Epithelial Cells (Rabbit)Protected against aspirin- or taurocholic acid-induced injury. otsuka.pkpom.go.id
Gastric Epithelial RGM-1 CellsDampened indomethacin-induced damage. mdpi.com
Human Corneal Epithelial CellsEnhanced expression of MUC1, MUC4, and MUC16 genes via EGFR pathway activation. wjgnet.com
T84 Colon Cancer CellsAccelerated epithelial cell sheet formation. nih.gov
Gastric Carcinoma and Macrophage CellsInduced COX-2 expression via AMPK activation. science.gov

In vivo Animal Models of Disease

Rebamipide's efficacy in protecting the gastric mucosa and promoting ulcer healing has been extensively validated in various rodent models of gastric ulcers.

In the acetic acid-induced gastric ulcer model in rats, which mimics chronic human ulcers, Rebamipide has been shown to accelerate ulcer healing and reduce the rate of ulcer relapse. wjgnet.comresearchgate.netresearchgate.net This effect is associated with an increase in the production of prostaglandin E2 (PGE2) and a decrease in inflammatory markers like interleukin-8 (IL-8) and malondialdehyde (MDA) in the gastric mucosa. wjgnet.com Furthermore, studies have demonstrated that Rebamipide upregulates the expression of hepatocyte growth factor (HGF), its receptor c-met, cyclooxygenase-2 (Cox-2), and the prostaglandin E2 receptor subtype EP2, all of which contribute to mucosal repair and regeneration. nih.gov

The protective effects of Rebamipide are also evident in ethanol-induced gastric injury models . otsuka.pkpom.go.idmdpi.com Ethanol causes acute hemorrhagic lesions in the gastric mucosa, and Rebamipide has been shown to significantly inhibit this damage in rats. otsuka.pkpom.go.id The mechanism involves its cytoprotective properties, including the scavenging of free radicals and the maintenance of mucosal blood flow. patsnap.commdpi.com

In indomethacin-induced gastric ulcer models , which are relevant to NSAID-induced gastropathy, Rebamipide has demonstrated significant protective effects. nih.govpom.go.idutripoli.edu.lygutnliver.org It has been shown to suppress gastric mucosal injury induced by indomethacin (B1671933) in both wild-type and COX-2-knockout mice, suggesting that its protective mechanisms extend beyond COX-2 induction. nih.gov One key mechanism is the downregulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which leads to an increase in the local concentration of protective prostaglandins. nih.gov Transcriptome analysis in rats with indomethacin-induced gastric injury revealed that Rebamipide down-regulates genes involved in cell death and apoptosis, such as growth arrest and DNA damage-induced 45α. jst.go.jp

ModelKey FindingsReference
Acetic Acid-induced Gastric Ulcer (Rats)Accelerated ulcer healing, reduced relapse, increased PGE2, and decreased IL-8 and MDA. Upregulated HGF, c-met, Cox-2, and EP2. wjgnet.comresearchgate.netresearchgate.netnih.gov
Ethanol-induced Gastric Injury (Rats)Inhibited mucosal injury through cytoprotective and free radical scavenging effects. otsuka.pkpom.go.idmdpi.com
Indomethacin-induced Gastric Ulcer (Mice/Rats)Suppressed gastric mucosal injury, downregulated 15-PGDH, and inhibited apoptosis-related genes. nih.govpom.go.idutripoli.edu.lygutnliver.orgjst.go.jp

The therapeutic potential of Rebamipide has also been investigated in animal models of inflammatory bowel disease (IBD). In a rat model of acetic acid (AA)-induced colitis , which shares histopathological features with human ulcerative colitis, Rebamipide demonstrated beneficial effects. mdpi.com It was found to suppress the colonic inflammatory response and oxidative stress by curbing the PI3K/AKT pathway and stimulating the antioxidant SIRT1/FoxO3a/Nrf2 axis and the PPAR-γ cytoprotective signal. mdpi.com This resulted in a significant decrease in serum levels of C-reactive protein (CRP), TNF-α, and IL-6, as well as a downregulation of NF-κBp65 gene expression in the colonic tissue. mdpi.com

In another widely used model, dextran sulfate (B86663) sodium (DSS)-induced colitis in rats, intra-rectal administration of Rebamipide was shown to be effective in reducing the severity of colitis. nih.govkarger.comnih.gov Rebamipide treatment suppressed colon lesions, reduced mucosal myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and increased mucus content in the colon. karger.comnih.gov These protective effects are attributed to its radical scavenging action and its ability to enhance mucus production, which may limit bacterial infiltration. karger.com

Mongolian gerbils are a well-established animal model for studying Helicobacter pylori infection and its associated pathologies. Studies using this model have shown that Rebamipide can mitigate H. pylori-induced gastric mucosal injury. nih.gov It has been observed to inhibit the colonization of H. pylori and reduce the associated gastric inflammation. nih.gov

In H. pylori-infected Mongolian gerbils, Rebamipide treatment has been shown to decrease the production of inflammatory cytokines and chemokines in the gastric tissue. nih.gov While both Rebamipide and the H2-receptor antagonist cimetidine (B194882) reduced the levels of CINC/KC (a neutrophil chemokine) and TNF-α, only cimetidine significantly enhanced serum gastrin levels, which can be a concern with long-term use. nih.gov Furthermore, Rebamipide has been found to promote the restoration of Sonic hedgehog (Shh) expression in the gastric mucosa of H. pylori-infected gerbils, leading to the regeneration of atrophic mucosa. wjgnet.comresearchgate.net

Rebamipide has shown promise in preclinical models of Sjögren's syndrome, an autoimmune disease characterized by dry eyes and dry mouth. In the NFS/sld mouse model , oral administration of Rebamipide was found to prevent the development of autoimmune lesions in the salivary and lacrimal glands. nih.gov It significantly increased saliva volume, decreased apoptotic cells in the glands, suppressed the activation of CD4+ T cells and the production of Th1 cytokines (interleukin-2 and interferon-γ), and inhibited the production of serum autoantibodies. nih.gov

Similarly, in the NOD/ShiLtJ mouse model of Sjögren's syndrome, oral Rebamipide suppressed disease progression and reduced the levels of inflammatory cytokines, including IL-6, TNF-α, and IL-17, in the salivary glands and spleen. nih.govbvsalud.orgresearchgate.net Rebamipide treatment also led to an increase in regulatory B cells (B10 cells) and a decrease in T helper 17 (Th17) cells, suggesting a modulation of the immune response towards a more tolerant state. nih.govmdpi.com

The therapeutic effects of Rebamipide on the ocular surface have been evaluated in various models of ocular inflammation and dry eye. While a specific scopolamine-induced dry eye model study was not prominently found in the search results, the broader application of Rebamipide in dry eye is supported by its known mechanisms of increasing mucin secretion. wjgnet.com

In a particulate matter (PM)-induced ocular surface inflammation model in rats, topical application of 2% Rebamipide was shown to be effective in mitigating inflammation. dntb.gov.uaresearchgate.netnih.govnih.govdntb.gov.ua Compared to hyaluronic acid, Rebamipide demonstrated superior effects in reducing clinical signs of inflammation, decreasing mast cell degranulation, and downregulating inflammatory cytokines. dntb.gov.uaresearchgate.netnih.gov The mechanism involves the downregulation of the NF-κB inflammatory pathway and the upregulation of EGFR signaling, which enhances mucin secretion and promotes pathogen clearance. researchgate.netnih.govdntb.gov.ua This leads to improved ocular surface integrity, increased goblet cell density, and reduced cellular apoptosis and uncontrolled cell proliferation. dntb.gov.uanih.gov

Neurodegenerative Disease Models

Rebamipide's neuroprotective potential has been explored in various preclinical models of neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD).

In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, Rebamipide has been shown to mitigate impairments in mitochondrial function and bioenergetics associated with α-synuclein pathology. google.comnih.gov The 6-OHDA model is a well-established method for inducing parkinsonism in rodents by selectively destroying dopaminergic neurons in the substantia nigra. Research indicates that Rebamipide can decrease apoptotic proteins and increase striatal dopamine (B1211576) concentrations in this model. nih.govresearchgate.net These findings suggest that Rebamipide's anti-PD effects may stem from its ability to stabilize mitochondrial bioenergetics, enhance glucocerebrosidase (GCase) enzymatic activity, and reduce oxidative stress and apoptosis. nih.gov The compound is considered a potential candidate for managing Parkinson's disease based on this preclinical evidence. google.comnih.govmdpi.comgoogle.com

The utility of transgenic mouse models in Alzheimer's disease research is well-documented, with models like the APP/PS1 and 5xFAD mice partially mimicking the Aβ plaque pathology seen in humans. mdpi.commdpi.comnih.gov These models are crucial for studying the mechanisms of Aβ aggregation and for the preclinical evaluation of potential therapies. mdpi.commdpi.comnih.gov While direct studies of Rebamipide in AD transgenic mouse models are not extensively detailed in the provided context, the known neuroprotective and anti-inflammatory mechanisms of Rebamipide suggest its potential relevance for investigation in such models. researchgate.netresearchgate.net

Liver Fibrosis Models

The efficacy of Rebamipide in mitigating liver fibrosis has been investigated using the carbon tetrachloride (CCl4)-induced liver fibrosis model in rats. nih.govtandfonline.comresearchgate.net This model is widely used as it effectively replicates key features of human liver fibrosis, including inflammation, regeneration, and the formation of fibrous tissue. meliordiscovery.com

In studies using this model, Rebamipide treatment has been shown to significantly inhibit the increases in serum alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) levels that are typically induced by CCl4. nih.govresearchgate.net Furthermore, it reduces oxidative stress in the liver. nih.govresearchgate.net Key markers of fibrosis, such as hyaluronic acid (HA) and pro-collagen-III (Procol-III), were found to be significantly decreased in Rebamipide-treated rats compared to the CCl4-only group. nih.govtandfonline.comresearchgate.net Histological analysis revealed that Rebamipide, particularly at higher doses, helped maintain normal liver architecture and minimized collagen deposition. nih.govtandfonline.comresearchgate.net The therapeutic effect is thought to be mediated, at least in part, by the induction of prostaglandin E2 (PGE2) and the anti-inflammatory cytokine interleukin-10 (IL-10) in the liver. nih.govtandfonline.comresearchgate.netresearchgate.net

Table 1: Effects of Rebamipide in CCl4-Induced Liver Fibrosis Model
ParameterObservation in CCl4-Treated GroupEffect of Rebamipide TreatmentReference
Serum ALT and ASTSignificantly increasedSignificantly inhibited the increase nih.gov, researchgate.net
Oxidative StressIncreasedReduced nih.gov, researchgate.net
Hyaluronic Acid (HA)Increased ~3-foldInhibited increase by 45.8% tandfonline.com
Pro-collagen-III (Procol-III)Increased ~2.4-foldInhibited increase by 53.1% tandfonline.com
Liver HistologyPortal area fibrosis, severe congestionProtected liver from fibrotic changes tandfonline.com
Liver PGE2 and IL-10-Significantly increased nih.gov, tandfonline.com, researchgate.net

Radiation-Induced Intestinal Injury Models

Rebamipide has demonstrated significant protective effects in mouse models of radiation-induced intestinal injury. nih.govresearchgate.net This type of injury is a common and serious side effect of abdominopelvic radiotherapy, characterized by an inflammatory cascade, loss of epithelial cells, and impaired barrier function. nih.govresearchgate.netmdpi.com

In a murine model where the abdomen was exposed to 13Gy of irradiation, subsequent treatment with Rebamipide was found to significantly ameliorate the intestinal damage. nih.govresearchgate.net The compound helped in the recovery of intestinal barrier function, with an observed upregulation in the expression of tight junction components. nih.govresearchgate.net Rebamipide administration led to a reduction in intestinal mucosal injury, which was associated with decreased levels of proinflammatory cytokines and matrix metallopeptidase 9 (MMP9). nih.govresearchgate.net Furthermore, an increase in intestinal cell proliferation and β-catenin expression was noted. nih.govresearchgate.net

Other studies have confirmed that Rebamipide can also alleviate radiation-induced colitis by promoting the differentiation of goblet cells, which are crucial for maintaining the intestinal barrier. nih.gov It has been shown to inhibit intestinal inflammation and prevent bacterial translocation. nih.gov The mechanism involves accelerating the recovery of defective tight junctions and increasing the expression of mucin 2. nih.gov Investigations into the molecular pathways suggest that Rebamipide's protective effects against radiation-induced inflammation and apoptosis involve the suppression of pro-inflammatory and pro-apoptotic factors, while inducing anti-apoptotic genes. kosinmedj.org

Molecular Biology Techniques in Rebamipide Research

A variety of molecular biology techniques have been instrumental in elucidating the mechanisms of action of Rebamipide.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative RT-PCR (q-RT-PCR) have been used to study the effects of Rebamipide on gene expression. For instance, RT-PCR has shown that Rebamipide upregulates the mRNA expression of cyclooxygenase-2 (COX-2) in rat gastric mucosal cells, a key enzyme in prostaglandin synthesis which is important for ulcer healing. nih.govnih.govresearchgate.net In human corneal epithelial cells, RT-PCR revealed that Rebamipide increased the gene expression of membrane-associated mucins (MUC1, MUC4, MUC16). tandfonline.com Studies on intestinal goblet-like cells also utilized real-time PCR to demonstrate that Rebamipide significantly increases MUC2 mRNA expression. spandidos-publications.com Furthermore, q-RT-PCR has been employed to show that Rebamipide can downregulate the transcriptional levels of phospholipase D (PLD) isozymes in gastric cancer cells. nih.gov

Western Blotting is another commonly used technique to analyze protein expression levels following Rebamipide treatment. It has been used to confirm the upregulation of COX-2 protein in response to Rebamipide in gastric epithelial cells. nih.govnih.govresearchgate.net In studies on human corneal epithelial cells, Western blotting was used to assess the expression of MUC16, Ki67, and PCNA, and to confirm the increased protein expression of membrane-associated mucins induced by Rebamipide. tandfonline.com This technique was also crucial in a cell-based assay to show that liposome-delivered Rebamipide could inhibit the phosphatase activity of the Suppressor of T cell Receptor Signaling protein (Sts-1) by observing an increase in phospho-Zap-70 levels. nih.gov

Microarray Analysis , specifically using Affymetrix gene chip arrays, has been employed to conduct broad-spectrum gene expression studies. In one such study, microarray analysis of normal rat gastric epithelial cells treated with Rebamipide revealed the significant upregulation of several pro-angiogenic genes, including vascular endothelial growth factor (VEGF), heparin-binding epidermal growth-like factor (HB-EGF), and fibroblast growth factor receptor-2 (FGFR2), as well as growth-promoting genes like insulin-like growth factor-1 (IGF-1). nih.govresearchgate.net

These Gene Expression Studies have collectively provided a deeper understanding of how Rebamipide exerts its therapeutic effects, from promoting ulcer healing through angiogenesis and prostaglandin synthesis to enhancing mucosal protection via mucin production. nih.govresearchgate.netwjgnet.com

Biochemical Assays for Antioxidant Activity

The antioxidant properties of Rebamipide have been characterized through various biochemical assays that measure its ability to scavenge oxygen-free radicals.

Luminol-dependent Chemiluminescence (ChL) assays have been used to assess the antioxidant activity of Rebamipide, particularly in the context of oxygen-derived free radicals produced by Helicobacter pylori-activated neutrophils. researchgate.netnih.govresearchgate.net In these assays, Rebamipide demonstrated potent antioxidant activity, which was found to be greater than that of other known antioxidants like N-acetylcysteine, ascorbic acid, and glutathione (B108866). researchgate.netnih.gov The antioxidant activity was also shown to be concentration-dependent in this assay system. researchgate.netnih.govresearchgate.net

The Pyrogallol Autoxidation assay is another method used to evaluate Rebamipide's ability to inhibit the generation of oxygen-free radicals. researchgate.netnih.govresearchgate.net This assay confirmed that Rebamipide can effectively scavenge these radicals. researchgate.netnih.gov

While not explicitly detailed for Rebamipide in the provided search results, Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a highly sensitive and specific technique for detecting and characterizing free radicals. It would be a suitable method for further investigating the direct radical scavenging properties of Rebamipide.

Other assays have also pointed to Rebamipide's antioxidant effects. For instance, it has been shown to reduce malondialdehyde (MDA) content, a marker of lipid peroxidation, in models of gastric and intestinal injury. wjgnet.comutripoli.edu.ly Studies have also evaluated its effect on superoxide (B77818) dismutase (SOD) activity. utripoli.edu.ly The ability of Rebamipide to inhibit the neutrophil respiratory burst, a major source of reactive oxygen species, has also been confirmed using fluorescent microplate assays. nih.gov

Table 2: Summary of Biochemical Assays for Rebamipide's Antioxidant Activity
Assay MethodKey FindingReference
Luminol-dependent ChemiluminescenceRebamipide shows potent antioxidant activity, greater than N-acetylcysteine, ascorbic acid, and glutathione. researchgate.net, nih.gov
Pyrogallol AutoxidationRebamipide inhibits oxygen-free radical generation. researchgate.net, nih.gov, researchgate.net
Malondialdehyde (MDA) MeasurementRebamipide reduces MDA content, indicating inhibition of lipid peroxidation. wjgnet.com, utripoli.edu.ly
Neutrophil Respiratory Burst AssayRebamipide significantly inhibits the fMLP-induced respiratory burst by 45%. nih.gov

Investigation of Intestinal Microbiota Modulation

Recent research has highlighted the role of Rebamipide in modulating the intestinal microbiota, which may contribute to its therapeutic effects, particularly in the context of non-steroidal anti-inflammatory drug (NSAID)-induced intestinal damage. nih.govplos.orggutmicrobiotaforhealth.com

Studies in mice have shown that Rebamipide can alter the composition of the small intestinal microbiota. nih.govplos.org A comprehensive analysis using 16S rRNA gene sequencing revealed that Rebamipide administration leads to changes in the microbial composition at the species level. nih.govplos.org For example, it has been reported to decrease the concentration of Lactobacillus taiwanensis while increasing the proportion of Lactobacillus murinus. frontiersin.org In terms of β-diversity, a significant difference was observed in the small intestinal microbiota of control mice versus those treated with Rebamipide. nih.govplos.org

The modulation of the gut microbiota by Rebamipide appears to be a key mechanism in its protective effect against NSAID-induced enteropathy. frontiersin.org One proposed mechanism is the upregulation of α-defensin 5, an antimicrobial peptide produced by Paneth cells, which in turn influences the microbial balance. frontiersin.org The importance of this modulation is further underscored by fecal microbial transplantation studies. Transplantation of the small intestinal microbiota from Rebamipide-treated mice was shown to ameliorate the intestinal damage induced by indomethacin and omeprazole (B731) in recipient mice. frontiersin.org

Permeability Studies across Biological Membranes

The permeability of Rebamipide across biological membranes is a critical factor for its absorption and efficacy. As a Biopharmaceutics Classification System (BCS) class IV drug, Rebamipide is known for its low aqueous solubility and permeability. researchgate.net

Permeability studies are often conducted using in vitro models, with the Caco-2 cell line being the gold standard for predicting human intestinal permeability. researchgate.netscience.gov These cells, derived from human colon carcinoma, form a monolayer that mimics the intestinal epithelial barrier. wjgnet.comresearchgate.net

Studies using Caco-2 cell monolayers have shown that Rebamipide exhibits a greater transport rate from the basal to the apical side than in the reverse direction, suggesting the involvement of efflux transporters. science.gov This efflux transport can be inhibited by cyclosporine A (a P-gp inhibitor) and probenecid (B1678239) (a general MRP inhibitor), but not by Ko143 (a BCRP inhibitor). science.gov

Efforts to improve Rebamipide's permeability have focused on novel formulations. For example, the development of Rebamipide nanocrystals has been shown to significantly enhance its permeability. In vitro assessments using Caco-2 cell monolayers demonstrated an eighteen-fold increase in the permeability of nanocrystal formulations compared to the pure active pharmaceutical ingredient (API). researchgate.net Another study using a 3D in-vitro permeability model also confirmed a noticeable increase in the permeability of Rebamipide nanocrystals. rsc.orgnih.gov These findings highlight the potential of nanonization to improve the oral absorption and bioavailability of Rebamipide. researchgate.net

Clinical Study Design and Outcomes Assessment

Randomized Controlled Trials (RCTs) and Comparative Studies

Randomized controlled trials (RCTs) form the cornerstone of the clinical evidence for Rebamipide (B173939). These studies are often designed as double-blind, active-controlled, or placebo-controlled trials to minimize bias and provide robust data.

A notable example is a multicenter, randomized, double-blind, placebo-controlled trial that assessed the efficacy of Rebamipide in promoting gastric ulcer healing following Helicobacter pylori eradication therapy. nih.govpsu.edu In this study, patients who received Rebamipide after a week of eradication therapy showed a significantly higher ulcer healing rate compared to those who received a placebo. nih.govpsu.edu The per-protocol analysis revealed an 80.0% healing rate in the Rebamipide group versus 66.1% in the placebo group. nih.govpsu.edu

Comparative studies have also been crucial in positioning Rebamipide relative to other treatments. For instance, a multicenter, randomized, open-labeled pilot study compared Rebamipide with lansoprazole (B1674482) for the prevention of non-steroidal anti-inflammatory drug (NSAID)-induced small intestine damage. nih.gov While not reaching statistical significance, likely due to the small sample size, the results suggested that Rebamipide might be more effective in preventing mucosal breaks. nih.gov Another study compared the efficacy of Rebamipide with omeprazole (B731) in treating NSAID-induced gastropathy and found comparable symptom improvement between the two groups. neliti.com

In the context of erosive gastritis, a phase 3, multicenter, randomized, double-blind, active-control, non-inferiority trial was conducted to compare a new formulation of Rebamipide (AD-203) with the conventional formulation (Mucosta®). gutnliver.orgnih.gov The study concluded that the new formulation administered twice daily was not inferior to the conventional formulation given three times a day, demonstrating similar efficacy in improving gastric erosions. gutnliver.orgnih.gov

Furthermore, a meta-analysis of 11 RCTs involving 1227 patients investigated the inclusion of Rebamipide in H. pylori eradication therapy. mdpi.com The analysis showed that adding Rebamipide to the eradication regimens significantly increased the treatment's effectiveness. mdpi.com

For dry eye disease, a multicenter, randomized, active-controlled study compared 2% Rebamipide ophthalmic suspension with 0.1% sodium hyaluronate ophthalmic solution. arvojournals.org The study demonstrated the non-inferiority of Rebamipide in improving fluorescein (B123965) corneal staining and its superiority in improving lissamine green conjunctival staining. arvojournals.org

The following table summarizes the design and key outcomes of selected randomized controlled trials and comparative studies on Rebamipide.

Study Focus Study Design Comparator(s) Key Efficacy Outcomes Reference(s)
Gastric Ulcer HealingRandomized, double-blind, placebo-controlled trialPlaceboSignificantly higher ulcer healing rate with Rebamipide (80.0% vs. 66.1% in per-protocol analysis). nih.govpsu.edu
NSAID-Induced EnteropathyMulti-center, randomized, open-labeled, pilot studyLansoprazoleRebamipide showed a trend towards better prevention of small intestine mucosal breaks. nih.gov
Erosive GastritisPhase 3, randomized, double-blind, active control, non-inferiority trialConventional Rebamipide (Mucosta®)New Rebamipide formulation (AD-203) was non-inferior to the conventional formulation in erosion improvement. gutnliver.orgnih.gov
H. pylori EradicationMeta-analysis of 11 RCTsRegimens without RebamipideAddition of Rebamipide significantly increased the effectiveness of eradication therapy. mdpi.com
Dry Eye DiseaseMulticenter, randomized, active-controlled study0.1% Sodium HyaluronateRebamipide was non-inferior for corneal staining and superior for conjunctival staining improvement. arvojournals.org

Long-term Efficacy and Safety Evaluations

The evaluation of long-term efficacy and safety is critical for drugs intended for chronic conditions. Several studies have assessed the extended use of Rebamipide.

A 52-week, multicenter, open-label study evaluated the long-term use of 2% Rebamipide ophthalmic suspension for dry eye disease. entokey.com The study enrolled 154 patients and found that both objective signs (fluorescein corneal staining, lissamine green conjunctival staining, and tear film break-up time) and subjective symptoms significantly improved from baseline at week 2 and continued to show further improvement up to week 52. entokey.com The incidence of adverse events did not increase over the 52-week period, indicating good long-term tolerability. entokey.com

In the context of NSAID-induced gastro-enteropathy, a multi-center, randomized pilot study, although with a shorter duration, provided insights into the safety profile of Rebamipide compared to a proton pump inhibitor, suggesting fewer side effects with Rebamipide. nih.gov Another study highlighted that long-term use of Rebamipide has a good safety profile. wjgnet.com

A systematic review and meta-analysis of 15 RCTs concluded that Rebamipide is effective and safe for preventing NSAID-induced lower gastrointestinal injuries, though it noted that most included studies had small sample sizes and short-term follow-up. gutnliver.org

The long-term benefits of Rebamipide are also supported by a retrospective observational study on its ophthalmic suspension, which showed sustained improvement in quality of life for dry eye patients over an extended period. nih.gov

Patient-Reported Outcomes and Quality of Life Assessments

Patient-reported outcomes (PROs) and quality of life (QoL) assessments are increasingly recognized as important endpoints in clinical trials, providing a patient-centric measure of treatment benefit.

In studies of dry eye disease, Rebamipide has demonstrated significant improvements in QoL. A systematic review of randomized controlled trials reported that Rebamipide ophthalmic suspension led to a notable improvement in the Dry Eye-Related Quality of Life Score (DEQS). mdpi.com Another study focusing on patients with video display terminal-associated dry eye disease also found significant improvements in the Ocular Surface Disease Index (OSDI) and Dry Eye Questionnaire-5 (DEQ-5) scores after treatment with 2% Rebamipide. ingentaconnect.com

For patients with dyspepsia, a multicentre study showed that Rebamipide improved the quality of life by alleviating symptoms such as flatulence, belching, and abdominal pain. nih.gov A study assessing the impact of Rebamipide on the quality of life of patients with gastric ulcers and erosive gastritis using the SF-36 questionnaire found that treatment regimens including Rebamipide resulted in QoL scores comparable to those of a healthy group across several domains, including physical functioning, pain intensity, and general health. med-alphabet.com

A meta-analysis of 17 RCTs also concluded that Rebamipide was effective in improving dyspepsia symptoms in patients with both organic and functional dyspepsia. researchgate.net

Endoscopic and Histological Parameter Evaluation in Clinical Settings

The efficacy of Rebamipide is well-documented through the evaluation of endoscopic and histological parameters in various clinical settings.

In the treatment of erosive gastritis, clinical trials have used endoscopic evaluation as a primary endpoint. A phase 3 trial demonstrated the non-inferiority of a new Rebamipide formulation based on the improvement rate of gastric erosions as observed via endoscopy. gutnliver.orgnih.gov The study also assessed secondary endoscopic endpoints such as the cure rates of erosion and edema, and improvement in redness and hemorrhage. gutnliver.org

For NSAID-induced enteropathy, capsule endoscopy has been utilized to evaluate the protective effects of Rebamipide on the small intestine. A multicenter study found that Rebamipide had a protective effect by reducing the number of small intestinal ulcers and erosions. gutnliver.org Another multicenter, randomized, double-blind, placebo-controlled trial showed that high-dose Rebamipide significantly reduced the number of mucosal breaks in the small intestine of patients on long-term low-dose aspirin (B1665792). plos.org

Histological improvements have also been observed. Long-term treatment with Rebamipide has been shown to improve the histological profile of gastritis. gutnliver.org In patients with chronic gastritis, Rebamipide has been found to positively impact histological characteristics. nih.gov A study on patients with chronic gastritis and dyspeptic symptoms demonstrated improvements in histological appearances after treatment with Rebamipide. scirp.org

Furthermore, in the context of post-endoscopic submucosal dissection (ESD) ulcers, a meta-analysis of nine RCTs showed that Rebamipide combined with a proton pump inhibitor (PPI) was more effective in healing these ulcers at four weeks compared to PPIs alone, particularly for larger ulcers. researchgate.netresearchgate.net

The table below provides a summary of endoscopic and histological findings from key clinical studies.

Condition Evaluation Method Key Findings Reference(s)
Erosive GastritisEndoscopyImprovement in erosion, edema, redness, and hemorrhage. gutnliver.orgnih.gov
NSAID-Induced EnteropathyCapsule EndoscopyReduction in the number of small intestinal ulcers and erosions. gutnliver.org
Low-Dose Aspirin-Induced EnteropathyCapsule EndoscopySignificant reduction in the number of mucosal breaks. plos.org
Chronic GastritisHistologyImprovement in the histological profile of gastritis. gutnliver.orgnih.gov
Post-ESD UlcersEndoscopyImproved healing rates when combined with a PPI. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Chirality in Rebamipide Pharmacology

Impact of Molecular Structure on Biological Activity

Rebamipide (B173939), chemically known as 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a derivative of quinolinone. mims.comwjgnet.com Its molecular framework is comprised of several key functional groups that are essential for its biological activities. The primary components include a quinolinone ring system, a p-chlorobenzoylamide group, and a propionic acid moiety.

The biological efficacy of rebamipide is not attributed to a single mechanism but rather to a synergistic interplay of actions stemming from its chemical structure. wjgnet.com Research has highlighted the following structural contributions:

Quinolinone Core : This heterocyclic ring system is a fundamental part of rebamipide's structure and a common scaffold in many pharmacologically active compounds.

4-Chlorobenzoyl Amino Group : This part of the molecule is considered crucial for its pharmacological activity. nih.gov

Studies investigating rebamipide and its derivatives have confirmed that the quinolinone ring, the amide group, and the carboxylic acid are all indispensable for its inhibitory activity against certain enzymes, such as Sts-1 phosphatase. labsolu.ca The molecule's ability to increase the synthesis of cyclooxygenase-2 (COX-2), which leads to higher levels of protective prostaglandins (B1171923) in the gastric mucosa, is a key part of its mechanism. wjgnet.comnih.gov Furthermore, rebamipide's structure enables it to scavenge harmful oxygen-derived free radicals and inhibit the activation of neutrophils, thereby reducing mucosal inflammation and injury. mims.comnih.gov

Chirality and its Influence on Pharmacological Efficacy

The molecular structure of rebamipide features a chiral center at the alpha-carbon of the propionic acid component, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-rebamipide and (S)-rebamipide. wikipedia.org Although rebamipide is often used clinically as a racemate (an equal mixture of both enantiomers), studies have shown a significant difference in the pharmacological potency between the two isomers. wikipedia.org

Research focused on the antiulcer effects of the individual enantiomers has demonstrated that the (R)-isomer is the more active form. fishersci.cactdbase.org Specifically, in studies involving ethanol-induced gastric ulcers in animal models, the (+)-isomer, corresponding to (R)-rebamipide, was found to be approximately 1.7 to 1.8 times more potent than the (-)-isomer, or (S)-rebamipide. wikipedia.orgfishersci.cactdbase.org This highlights that the specific three-dimensional arrangement of the atoms is critical for the molecule's interaction with its biological targets.

While the majority of evidence points to the superior activity of the (R)-enantiomer, one study examining the healing of acetic acid-induced gastric ulcers suggested that the antiulcer activity was not significantly influenced by the chirality of the α-amino acid. nih.gov However, the finding of the enhanced potency of the (R)-isomer is more widely reported. The stereospecificity of rebamipide's action underscores the importance of chirality in drug design and efficacy, as the spatial orientation of functional groups can dramatically affect how a molecule binds to receptors or enzymes to elicit a therapeutic response.

Efficacy Comparison of Rebamipide Enantiomers

EnantiomerRelative Potency (Antiulcer Activity)Reference
(R)-Rebamipide~1.7 - 1.8 times more potent than (S)-Rebamipide wikipedia.orgfishersci.cactdbase.org
(S)-RebamipideLess potent enantiomer wikipedia.orgfishersci.cactdbase.org

Challenges and Future Directions in Rebamipide Research

Elucidation of Undiscovered Molecular Pathways

Rebamipide's therapeutic effects are known to be multifaceted, involving the enhancement of mucosal defense, scavenging of free radicals, and modulation of inflammatory processes. patsnap.compatsnap.com Its primary mechanisms include stimulating the synthesis of prostaglandins (B1171923) and mucus glycoproteins, inhibiting reactive oxygen species, and suppressing the activation of neutrophils and the production of inflammatory cytokines and chemokines. nih.govnih.gov

However, the precise and complete molecular pathways underlying these actions are not fully understood. researchgate.net Future research aims to uncover novel therapeutic targets and further clarify its influence on various cellular processes. Recent studies have already expanded our understanding, showing effects on cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E receptors, growth factors like HGF, EGF, and VEGF, heat-shock proteins, nitric oxide, and adhesion molecules. nih.gov For instance, Rebamipide (B173939) has been found to restore the expression of the signaling protein Sonic hedgehog (Shh) in the gastric mucosa, which is crucial for epithelial cell differentiation and the rejuvenation of atrophied gastric tissue. wjgnet.comter-arkhiv.ru

Further investigation into these and other potential pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK) and activation of Rho kinase in intestinal epithelial cell migration, will be critical. researchgate.netnih.gov A deeper comprehension of these molecular interactions will not only solidify the understanding of its current therapeutic actions but also pave the way for identifying new clinical indications.

Exploration of Novel Therapeutic Indications and Broadened Applications

Building on its known anti-inflammatory and cytoprotective properties, researchers are actively exploring new therapeutic avenues for Rebamipide beyond its traditional use in gastritis and peptic ulcers. patsnap.comresearchgate.net Its potential is being investigated in a wide range of conditions.

One significant area of exploration is in inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. researchgate.netnih.gov Studies have shown that Rebamipide enemas can accelerate the healing of colonic ulcerations in animal models of colitis, suggesting a potential therapeutic role in managing IBD. researchgate.netnih.gov In experimental colitis models, Rebamipide has been shown to improve colonic mucosa permeability by inhibiting peroxidation. oup.com Clinical data has also suggested that Rebamipide enemas show promise in repairing intestinal injury in patients with active ulcerative colitis and left-side ischemic colitis. nih.gov

In ophthalmology, Rebamipide is already used for dry eye disease due to its ability to increase mucin production. mdpi.com Further applications in treating other ocular surface inflammatory conditions are being explored. mdpi.com

Other potential applications currently under investigation include:

Recurrent aphthous ulcers and Behçet's syndrome: Rebamipide has shown effectiveness in promoting the healing of oral aphthae. nih.gov

Oncology: There is interest in its use as an adjuvant therapy for cancer patients to manage side effects like oral mucositis induced by chemotherapy. wjgnet.comter-arkhiv.ru

NSAID-induced enteropathy: The drug's protective effects on the gastrointestinal mucosa may extend to the small intestine, offering a potential treatment for damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs). ter-arkhiv.ruwikipedia.org

Arterial stiffness: Preliminary research suggests a potential role for Rebamipide in improving arterial elasticity, independent of its effects on lipid levels. google.com

Other conditions: Trials are ongoing to investigate its utility in managing conditions such as gout, rheumatoid arthritis, osteoarthritis, Sjögren's syndrome, bronchial asthma, vitiligo, atherosclerosis, and kidney and liver diseases. wjgnet.com

The successful translation of these preclinical and initial clinical findings into broader, approved applications will be a key focus of future research. nih.gov

Optimization of Delivery Systems for Enhanced Bioavailability in Specific Tissues

A significant challenge with Rebamipide is its low oral bioavailability, which is less than 10%. innovareacademics.inscispace.cominnovareacademics.in This is attributed to its classification as a Biopharmaceutical Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability. innovareacademics.inscispace.com To overcome this limitation, a major area of research is the development of novel drug delivery systems to enhance its bioavailability and target specific tissues more effectively.

Several advanced formulation strategies are being explored:

Nanotechnology:

Nanosuspensions and Nanocrystals: Formulating Rebamipide into nanocrystals has been shown to significantly improve its dissolution rate and oral bioavailability. researchgate.net One study found that nanocrystal tablets increased the relative oral bioavailability in rats by 256.8% compared to conventional tablets. frontiersin.org

Solid Lipid Nanoparticles (SLNs): SLNs are being investigated as carriers to improve the oral absorption of poorly soluble drugs like Rebamipide. innovareacademics.inscispace.com One study reported that an SLN formulation increased the relative bioavailability by 3.87 times compared to a standard suspension. scispace.cominnovareacademics.in

Ophthalmic Nanoparticles: For treating dry eye, nanoparticle-based ophthalmic formulations have been designed to provide sustained release and overcome the short residence time of conventional eye drops. mdpi.comnih.gov These formulations can have particle sizes in the range of 40-200 nm. mdpi.comnih.gov

Lipid-Based Systems:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): By forming a complex with a counter-ion like tetrabutylphosphonium (B1682233) hydroxide (B78521) (TBPOH), the lipid solubility of Rebamipide can be increased, making it suitable for SNEDDS formulations, which can improve its dissolution in the intestinal tract. nih.gov

Liposomal Eye Drops: For ocular delivery, liposomal formulations are being developed to offer better stability, patient compliance, and a slower release rate, potentially reducing irritation and blurred vision associated with suspensions. researchgate.net

Mucoadhesive and Gastroretentive Systems:

Floating Beads: To prolong the drug's residence time in the stomach, floating drug delivery systems, such as solid dispersion-loaded floating beads, are being developed. ijper.org

Mucoadhesive Microspheres: These systems are designed to adhere to the gastric mucosa, providing a localized and sustained release of the drug. ijpsnonline.comresearchgate.net

Chitosan (B1678972) Capsules: For colon-specific delivery, chitosan capsules are being explored as carriers. wjgnet.com

The following table summarizes some of the key findings from studies on novel Rebamipide delivery systems:

Delivery SystemKey InnovationReported OutcomeReference
Nanocrystal TabletsWet-milling technique to create nanocrystals.Increased relative oral bioavailability by 1.57 times in rats compared to Mucosta® tablets. researchgate.net
Solid Lipid Nanoparticles (SLNs)Hot homogenization and ultrasonication to form SLNs.Increased relative bioavailability by 3.87 times compared to a coarse suspension. scispace.cominnovareacademics.in
Ophthalmic NanoparticlesBead mill preparation with additives and a gel base.Sustained drug release in the lacrimal fluid and increased mucin levels in a rabbit model. mdpi.comnih.gov
SNEDDS with Counter-ion ComplexComplexation with TBPOH to increase lipid solubility.Maintained complete dissolution of Rebamipide in simulated intestinal fluid. nih.gov
Liposomal Eye DropsRemote loading technique for liposome (B1194612) preparation.Longer retention time in the cornea and increased drug concentration in the cornea and aqueous humor compared to suspensions. researchgate.net
Chitosan CapsulesUse of chitosan as a carrier for colon-specific delivery.Achieved significantly higher drug concentration in the colon mucosa compared to gelatin capsules. wjgnet.com

These innovative delivery systems hold the promise of improving the therapeutic efficacy of Rebamipide by ensuring that an adequate concentration of the drug reaches its target site of action.

Comparative Effectiveness Research with Emerging Therapies

As the therapeutic landscape for gastrointestinal and other inflammatory diseases evolves, it is crucial to conduct comparative effectiveness research to position Rebamipide appropriately against both established and emerging therapies.

In the context of gastroprotection, Rebamipide has often been compared to proton pump inhibitors (PPIs) and other mucoprotective agents. wjgnet.com Studies have shown that for preventing NSAID-induced peptic ulcers, Rebamipide can be as effective as misoprostol (B33685) but is better tolerated. researchgate.net In elderly patients without additional risk factors, Rebamipide may be a potential alternative to PPIs for chronic NSAID users. wjgnet.comdovepress.com However, in high-risk patients, PPIs have demonstrated a lower incidence of serious GI complications. dovepress.com

For the treatment of erosive gastritis, a new 150 mg formulation of Rebamipide (AD-203) has been shown to be non-inferior to the standard 100 mg dose (Mucosta®). nih.gov

In ophthalmology, the efficacy and safety of Rebamipide ophthalmic suspension have been compared to other treatments for dry eye disease, such as diquafosol (B1208481) (DQS) ophthalmic solution. mdpi.com Systematic reviews have concluded that Rebamipide is a safe and effective treatment for dry eye disease. mdpi.com

Future research should continue to focus on well-designed, head-to-head clinical trials comparing Rebamipide with new and emerging therapies for its established and potential indications. This will help clinicians make informed decisions about the optimal treatment strategies for their patients.

Translational Research from Preclinical Findings to Clinical Practice

A critical challenge in drug development is the successful translation of promising preclinical findings into tangible clinical benefits. For Rebamipide, this involves bridging the gap between the wealth of in vitro and animal model data and its practical application in treating human diseases. nih.gov

The journey from "bench to bedside" requires a structured approach. For instance, the observation that Rebamipide enhances the restitution of intestinal epithelial cells in vitro and accelerates ulcer healing in rat models of colitis provides a strong rationale for its use in IBD. researchgate.netnih.gov The next logical step is to design rigorous, large-scale, multicenter clinical trials to confirm these benefits in patients with ulcerative colitis or Crohn's disease. nih.gov

Similarly, preclinical evidence of Rebamipide's ability to restore atrophied gastric mucosa in animal models infected with Helicobacter pylori suggests a potential role in preventing gastric cancer. wjgnet.comter-arkhiv.ru Translating this to clinical practice would require long-term studies to evaluate its impact on the progression of pre-neoplastic lesions in high-risk human populations. nih.gov

The development of novel delivery systems also follows a translational path. Formulations that show enhanced bioavailability and targeted delivery in animal pharmacokinetic studies must then be evaluated for safety and efficacy in human clinical trials. scispace.comresearchgate.net

A concerted effort in translational research, integrating basic science discoveries with clinical investigation, will be essential to fully realize the therapeutic potential of Rebamipide and expand its role in managing a broader spectrum of diseases. nih.gov

Q & A

Q. What are the primary mechanisms of action of Rebamipide (R)- in mucosal protection, and how are these mechanisms experimentally validated?

Rebamipide (R)- enhances mucosal defense through free radical scavenging, prostaglandin induction, and cyclooxygenase-2 gene activation. Experimental validation often involves in vitro assays (e.g., reactive oxygen species scavenging tests) and in vivo models like NSAID-induced gastric injury in rodents. Key endpoints include mucosal healing rates, inflammatory cytokine levels, and histological scoring .

Q. What standardized in vivo models are used to evaluate Rebamipide (R)-'s efficacy in gastrointestinal (GI) research?

Common models include:

  • NSAID-induced enteropathy : Rodents treated with low-dose aspirin (LDA) to mimic human small intestinal damage. Efficacy is assessed via fecal occult blood tests, endoscopic scoring, and histopathology .
  • Ethanol-induced gastric ulcers : Mucosal protection is quantified through lesion area measurements and prostaglandin E2 levels .

Q. What safety protocols are recommended for handling Rebamipide (R)- in laboratory settings?

  • Store at controlled room temperature (20–25°C) in airtight containers.
  • Use personal protective equipment (PPE) during handling.
  • Dispose of waste via certified biological waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers design a robust double-blind, placebo-controlled trial to assess Rebamipide (R)-'s efficacy in dry eye syndrome?

  • Sample size : Power calculations based on prior studies (e.g., 308 participants in a multicenter trial) to detect significant differences in endpoints like corneal staining or tear film stability .
  • Endpoints : Central corneal staining scores, Schirmer’s test, and patient-reported symptom scales.
  • Methodology : Follow CONSORT guidelines for randomization, blinding, and statistical analysis (e.g., ANOVA for dose-response comparisons) .

Q. What methodological strategies resolve contradictions in Rebamipide (R)-'s dose-dependent efficacy across studies?

  • Meta-analysis : Pool data from trials with standardized endpoints (e.g., mucosal healing rates) to identify dose-response trends.
  • Subgroup analysis : Stratify results by patient demographics (e.g., age, comorbidities) or etiology (e.g., NSAID type).
  • Mechanistic studies : Compare pharmacokinetic profiles (e.g., bioavailability) across doses using HPLC or mass spectrometry .

Q. How can combination therapies with Rebamipide (R)- and proton pump inhibitors (PPIs) be optimized for GI protection?

  • Study design : Randomized controlled trials (RCTs) comparing PPI monotherapy vs. PPI + Rebamipide (R)-.
  • Endpoints : Upper GI (e.g., gastric ulcer incidence) vs. lower GI (e.g., small intestinal permeability via lactulose-mannitol tests).
  • Dosage : Evaluate synergistic effects using triple-dose Rebamipide (300 mg/day) with PPIs, as suggested in LDA-induced enteropathy trials .

Q. What novel biomarkers or imaging techniques quantify Rebamipide (R)-'s therapeutic effects in real time?

  • Biomarkers : Fecal calprotectin for intestinal inflammation or 8-hydroxydeoxyguanosine (8-OHdG) for oxidative stress.
  • Imaging : Confocal laser endomicroscopy to visualize mucosal healing dynamics in vivo .

Methodological Guidance

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) improve Rebamipide (R)- research questions?

  • Feasible : Ensure access to target populations (e.g., chronic NSAID users) and validated assays.
  • Novel : Explore understudied applications (e.g., chemotherapy-induced mucositis).
  • Ethical : Adhere to protocols for informed consent and adverse event monitoring .

Q. What statistical methods are appropriate for longitudinal studies on Rebamipide (R)-'s long-term GI benefits?

  • Mixed-effects models to account for repeated measurements.
  • Survival analysis for time-to-event endpoints (e.g., ulcer recurrence).
  • Adjust for covariates like concomitant medication use .

Data Interpretation and Reporting

Q. How should researchers address variability in Rebamipide (R)-'s efficacy across mucosal-DA (damaging agent) groups?

  • Conduct stratified analyses by mucosal-DA type (e.g., aspirin vs. anticoagulants).
  • Use multivariate regression to identify confounding factors (e.g., dosing schedules, genetic polymorphisms) .

Q. What are the best practices for reporting Rebamipide (R)- clinical trial data to ensure reproducibility?

  • Detail inclusion/exclusion criteria, randomization methods, and blinding procedures.
  • Provide raw data in supplementary materials (e.g., CONSORT checklists) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.